molecular formula C6H11F2N B1308137 4,4-Difluorocyclohexanamine CAS No. 458566-84-2

4,4-Difluorocyclohexanamine

Cat. No.: B1308137
CAS No.: 458566-84-2
M. Wt: 135.15 g/mol
InChI Key: MQOFXVWAFFJFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexanamine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOFXVWAFFJFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397244
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458566-84-2
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanamine, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its biological activity as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1).

Core Properties

This compound is commercially available primarily as its hydrochloride salt, which enhances its stability and solubility in aqueous media.[1] The properties of both the free amine and its hydrochloride salt are summarized below for easy reference and comparison.

Table 1: Chemical Identifiers
IdentifierThis compound (Free Amine)This compound Hydrochloride
CAS Number 458566-84-2[2]675112-70-6[1]
Molecular Formula C₆H₁₁F₂N[2]C₆H₁₂ClF₂N[1][3]
IUPAC Name 4,4-difluorocyclohexan-1-amine[2]This compound hydrochloride
Synonyms (4,4-difluorocyclohexyl)amine; 4,4-difluoro-cyclohexylamine[2](4,4-Difluorocyclohexyl)amine hydrochloride; 4,4-Difluorocyclohexylamine HCl[1]
Table 2: Physicochemical Properties
PropertyThis compound (Free Amine)This compound Hydrochloride
Molecular Weight 135.16 g/mol [2]171.62 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)White to off-white crystalline solid[1]
Boiling Point 141.2 °C at 760 mmHg[2]45-47 °C at 12 mmHg[3]
Melting Point Not specified295 °C[3]
Density 1.08 g/cm³[2]Not specified
Flash Point 41.9 °C[2]Not specified
Solubility Not specifiedSoluble in water[1]
pKa (Predicted) 9.86 ± 0.70[2]Not applicable
Table 3: Safety Information
Hazard InformationThis compound Hydrochloride
GHS Pictograms GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4,4-difluorocyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its in-situ reduction to the desired amine.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification Start 4,4-Difluorocyclohexanone + Ammonia Source (e.g., NH4OAc) + Solvent (e.g., Methanol) Imine Formation of Iminium Ion Intermediate Start->Imine Stir at room temperature Reducing_Agent Addition of Reducing Agent (e.g., NaBH3CN or NaBH(OAc)3) Imine->Reducing_Agent After imine formation Reduction_Step In-situ Reduction of Iminium Ion Reducing_Agent->Reduction_Step Quench Reaction Quenching (e.g., with water or base) Reduction_Step->Quench After reaction completion Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound via reductive amination of 4,4-difluorocyclohexanone.

Materials:

  • 4,4-Difluorocyclohexanone

  • Ammonium acetate (or other ammonia source)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.0 eq) and dissolve it in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (2-3 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: Addition may be exothermic and may generate gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure or by flash column chromatography on silica gel.

Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

This compound hydrochloride is recognized as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is a key regulator of glucocorticoid metabolism, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.

The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the lumen of the endoplasmic reticulum. By inhibiting 11β-HSD1, compounds like this compound can modulate intracellular cortisol levels, which has therapeutic implications for metabolic disorders such as obesity and type 2 diabetes, as well as for inflammatory conditions.

Signaling Pathway of 11β-HSD1

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cellular Response H6PDH Hexose-6-Phosphate Dehydrogenase (H6PDH) 6PGL 6-Phosphoglucono-δ-lactone H6PDH->6PGL NADPH NADPH H6PDH->NADPH Cofactor Regeneration G6P Glucose-6-Phosphate G6P->H6PDH Substrate NADP NADP+ NADP->H6PDH 11bHSD1 11β-HSD1 NADPH->11bHSD1 Cofactor Cortisol Cortisol (active) 11bHSD1->Cortisol Product Cortisone Cortisone (inactive) Cortisone->11bHSD1 Substrate GR Glucocorticoid Receptor (GR) Cortisol->GR Gene_Expression Altered Gene Expression (Metabolic and Inflammatory Pathways) GR->Gene_Expression Inhibitor This compound (Inhibitor) Inhibitor->11bHSD1

The 11β-HSD1 pathway and the inhibitory action of this compound.

This guide serves as a foundational resource for researchers engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the potential of this and related fluorinated compounds in the development of novel therapeutics.

References

A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Difluorocyclohexanamine and its hydrochloride salt. The strategic introduction of geminal fluorine atoms onto the cyclohexyl ring can significantly influence key molecular properties relevant to drug design and development, such as pKa, lipophilicity, and metabolic stability. This document serves as a critical resource for researchers leveraging this scaffold in medicinal chemistry and materials science.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt, providing a foundational dataset for computational modeling, formulation development, and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H11F2N[1]
Molecular Weight 135.157 g/mol [1]
Boiling Point 141.2 °C at 760 mmHg[1]
Melting Point Not available
Density 1.08 g/cm³[1]
pKa (Predicted) 9.86 ± 0.70[1]
LogP 2.223[1]
Flash Point 41.9 °C[1]
Appearance Not available
Solubility Not available

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C6H12ClF2N[2]
Molecular Weight 171.62 g/mol [3]
Melting Point 295 °C[3][4]
Boiling Point 45-47 °C at 12 mmHg[3][4]
Appearance White crystalline solid[2]
Solubility Soluble in water[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines standard protocols for key experiments.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: For compounds with boiling points at atmospheric pressure, a small amount of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and the temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling point liquids or to prevent decomposition, vacuum distillation is employed, and the boiling point is recorded at a specific reduced pressure.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of the compound that can dissolve in water at a given temperature.

Methodology: An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

Objective: To determine the acid dissociation constant of the amine functional group.

Methodology: Potentiometric titration is a common method. A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at which half of the amine has been protonated.

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound.

Methodology: The shake-flask method is the classical approach. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate a general experimental workflow for compound characterization and a representative synthesis of a key precursor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mp Melting Point purification->mp bp Boiling Point purification->bp solubility Solubility purification->solubility pka pKa purification->pka logp LogP purification->logp nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir synthesis_of_4_4_difluorocyclohexanone reagent1 8,8-difluoro-1,4-dioxaspiro[4.5]decane reaction Stir at 100°C, 12h reagent1->reaction reagent2 aq. HCl (2N) reagent2->reaction product 4,4-Difluorocyclohexanone workup Workup: - Dilute with DCM - Neutralize with sat. NaHCO3 - Extract with DCM - Dry over Na2SO4 - Concentrate reaction->workup workup->product

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanamine is a fluorinated cyclic amine of significant interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group at the 4-position of the cyclohexyl ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and basicity, which are critical parameters in drug design. A thorough understanding of its molecular structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and key experimental methodologies for the characterization of this compound.

Molecular Structure

The molecular structure of this compound consists of a cyclohexane ring substituted with an amino group (-NH₂) at the C1 position and two fluorine atoms at the C4 position. The presence of the gem-difluoro group introduces polarity and alters the electronic environment of the cyclohexane ring.

Key Structural Parameters (Theoretical)

Due to the lack of specific experimental data for this compound, the following structural parameters are theoretical estimates based on standard bond lengths and angles for similar molecules.

ParameterValue
Bond Lengths
C-C (ring)~ 1.54 Å
C-N~ 1.47 Å
C-F~ 1.35 Å
C-H~ 1.09 Å
N-H~ 1.01 Å
Bond Angles
C-C-C (ring)~ 111°
C-C-N~ 110°
F-C-F~ 105°
H-N-H~ 107°

Conformational Analysis

Like cyclohexane, this compound exists predominantly in two interconverting chair conformations. The substituents (amino group and fluorine atoms) can occupy either axial (a) or equatorial (e) positions. The relative stability of these conformers is determined by steric and stereoelectronic effects.

The two primary chair conformations for this compound are:

  • Conformer A: Amino group in the equatorial position.

  • Conformer B: Amino group in the axial position.

The gem-difluoro group at the C4 position does not have distinct axial and equatorial conformers itself, but it influences the overall stability of the ring conformations.

Conformational Equilibrium

The equilibrium between the two chair conformations can be visualized as follows:

A simplified representation of the ring flip equilibrium. Note: Actual molecular models should be used for accurate visualization.

conformational_equilibrium cluster_equatorial Equatorial Amine Conformer cluster_axial Axial Amine Conformer eq Equatorial-NH2 ax Axial-NH2 eq->ax Ring Flip synthesis_workflow start 4,4-Difluorocyclohexanone reagents NH3, H2, Raney Nickel (or NaBH3CN) start->reagents product This compound reagents->product purification Purification (e.g., Distillation or Chromatography) product->purification

A Technical Guide to the Spectral Analysis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4,4-Difluorocyclohexanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar fluorinated organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of analogous compounds such as 4,4-difluorocyclohexanone, fluorocyclohexanes, and various cyclohexylamines.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.2Multiplet1HH-1 (methine proton)
~1.8 - 2.2Multiplet4HH-2, H-6 (axial and equatorial)
~1.5 - 1.8Multiplet4HH-3, H-5 (axial and equatorial)
~1.2 - 1.6Broad Singlet2H-NH₂

Note: The chemical shifts of the amine protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~120 - 125 (triplet, ¹JCF)C-4 (gem-difluoro carbon)
~48 - 52C-1 (carbon attached to nitrogen)
~30 - 35 (triplet, ²JCF)C-3, C-5
~25 - 30C-2, C-6

Note: The carbon attached to the fluorine atoms will exhibit a triplet due to C-F coupling. The carbons adjacent to the fluorinated carbon will also show coupling, typically as a triplet with a smaller coupling constant.

Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmMultiplicity
~ -90 to -110Multiplet

Note: The chemical shift is relative to a standard such as CFCl₃. The multiplicity will be complex due to coupling with the adjacent protons.

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretching (primary amine, two bands)[1][2][3]
2850 - 2960StrongC-H stretching (aliphatic)
1580 - 1650MediumN-H bending (scissoring)[3]
1000 - 1250StrongC-F stretching
1020 - 1250MediumC-N stretching (aliphatic amine)[3]
Table 5: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
135[M]⁺ (Molecular Ion)
118[M-NH₃]⁺
99[M-HF-NH₃]⁺
70[C₅H₁₀]⁺ (Cyclohexene fragment)

Note: The fragmentation pattern will be influenced by the presence of the fluorine and amine groups, with characteristic losses of HF and NH₃.

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If the sample contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR, with referencing to the solvent peak.

4. ¹⁹F NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

    • Spectral Width: A wide range, typically around -250 to 50 ppm, should be set initially.

  • Processing: Similar to ¹H NMR, with referencing to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid (if applicable): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell for analysis.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation from any impurities.

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.

  • Direct Infusion Electrospray Ionization (ESI-MS):

    • Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

    • Procedure: Infuse the sample solution directly into the ESI source at a constant flow rate. This method is useful for obtaining the molecular ion peak with minimal fragmentation.

2. Mass Analysis:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Parameters:

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Resolution: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation Final_Report Technical Report/Publication Structure_Confirmation->Final_Report

References

An In-depth Technical Guide to the Solubility of 4,4-Difluorocyclohexanamine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Difluorocyclohexanamine and its pharmaceutically relevant salt forms. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of this compound, outlines detailed experimental protocols for its determination, and provides templates for the systematic presentation of acquired data. The strategic incorporation of gem-difluoro substitution on the cyclohexyl ring is known to modulate key properties such as lipophilicity and basicity, making a thorough understanding of its solubility profile essential for drug development.

Physicochemical Properties of this compound

Understanding the inherent properties of the free base and its common salt forms is the first step in predicting and analyzing its solubility behavior.

This compound (Free Base)

  • Molecular Formula: C₆H₁₁F₂N[1]

  • Molecular Weight: 135.16 g/mol [1]

  • Appearance: Assumed to be a liquid or low-melting solid at room temperature.

  • Predicted pKa: 9.86 ± 0.70[1]

  • Predicted LogP: 1.2 to 2.22[1]

This compound Hydrochloride (HCl Salt)

  • Molecular Formula: C₆H₁₂ClF₂N[2][3]

  • Molecular Weight: 171.62 g/mol [4][5]

  • Appearance: White crystalline solid[2][3]

  • Solubility: Qualitatively described as soluble in water.[2][3] The hydrochloride form significantly enhances aqueous solubility compared to the free base.[2][3] One computational model predicts a water solubility of 1.13 mg/mL.

Principles of Solubility

The Impact of gem-Difluorination

The presence of the gem-difluoro group at the 4-position of the cyclohexane ring is a key structural feature that influences the molecule's solubility. Fluorine is highly electronegative and can alter the electron distribution within the molecule. This can:

  • Reduce Basicity (pKa): The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of the amine group compared to its non-fluorinated analog.[6] This change in basicity directly affects the pH at which the molecule ionizes, a critical factor for aqueous solubility.[6]

  • Modulate Lipophilicity (LogP): Fluorine substitution often increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.[7][8] The effect of gem-difluorination on lipophilicity and aqueous solubility can be complex and is influenced by the overall molecular structure.[9]

pH-Dependent Solubility and Salt Formation

As a basic compound, the aqueous solubility of this compound is highly dependent on pH.

  • In acidic conditions (low pH): The amine group becomes protonated (R-NH₃⁺), forming a salt. These ionic species are generally much more soluble in polar solvents like water than the neutral free base.

  • In basic conditions (high pH): The molecule exists predominantly as the neutral free base (R-NH₂), which is less polar and thus less soluble in water but more soluble in non-polar organic solvents.

The formation of salts with various acids (e.g., HCl, HBr, H₂SO₄, H₃PO₄) is a common and effective strategy to increase the aqueous solubility and stability of amine-containing drugs.[10][11] The choice of the counter-ion can also influence the final properties of the salt, such as hygroscopicity and crystal form.

G cluster_0 Aqueous Environment FreeBase This compound (Free Base, R-NH₂) Low Aqueous Solubility Protonated Protonated Form (Salt, R-NH₃⁺) High Aqueous Solubility FreeBase->Protonated + H⁺ (Acidic pH, below pKa) Protonated->FreeBase - H⁺ (Basic pH, above pKa) Equilibrium pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of this compound.

Quantitative Solubility Data

Disclaimer: The following tables are templates for data presentation. Specific experimental values for this compound and its salts are not widely available in published literature and must be determined experimentally.

Table 1: Thermodynamic Solubility at 25°C

Compound/Salt Form Solvent Solubility (mg/mL) Solubility (µM)
Free Base Water
pH 4.0 Buffer
pH 7.4 Buffer (PBS)
pH 9.0 Buffer
Ethanol
Hydrochloride Water
pH 7.4 Buffer (PBS)
Hydrobromide Water
pH 7.4 Buffer (PBS)
Sulfate Water
pH 7.4 Buffer (PBS)
Phosphate Water

| | pH 7.4 Buffer (PBS) | | |

Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4) at 25°C

Compound/Salt Form Kinetic Solubility (µM) Method
Free Base Nephelometry / UV-Vis
Hydrochloride Nephelometry / UV-Vis
Hydrobromide Nephelometry / UV-Vis
Sulfate Nephelometry / UV-Vis

| Phosphate | | Nephelometry / UV-Vis |

Experimental Protocols

To generate the data for the tables above, two primary types of solubility assays are recommended: a high-throughput kinetic assay for initial screening and a lower-throughput, "gold standard" thermodynamic (shake-flask) assay for definitive measurement.[12]

G cluster_workflow Solubility Determination Workflow Start Compound Synthesis (Free Base & Salts) Kinetic Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic->Thermo Promising Candidates Analysis Data Analysis & Comparison Thermo->Analysis

Caption: General workflow for solubility determination.

Protocol for Thermodynamic (Shake-Flask) Solubility

This method measures the equilibrium solubility of a compound and is considered the definitive standard.[7][11]

  • Preparation:

    • Prepare calibrated buffer solutions (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0) and other solvents of interest (e.g., deionized water, ethanol).

  • Sample Addition:

    • Add an excess amount of the solid test compound (e.g., 2-5 mg of this compound or its salt) to a series of clear glass vials. The excess solid should be clearly visible.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

  • Equilibration:

    • Seal the vials tightly.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing:

    • Allow the vials to stand undisturbed at the same temperature for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in mg/mL or µM, accounting for any dilution factors. The experiment should be performed in triplicate for each compound and solvent.

Protocol for Kinetic Solubility

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[2][6] It measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.

  • Preparation:

    • Prepare a high-concentration stock solution of each test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., 200 µL of PBS, pH 7.4).

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the microplate wells. This creates a final DMSO concentration of ~1%.

  • Incubation:

    • Seal the plate and shake it gently for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Detection and Quantification:

    • Measure the turbidity or precipitation in each well using a nephelometer (light scattering) or a UV-Vis plate reader.

    • Alternatively, for a more precise measurement, use a 96-well filter plate to separate the precipitated solid from the saturated solution.

    • Quantify the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) and compare it to a calibration curve.[1][10]

Conclusion

While specific quantitative solubility data for this compound and its salts remains to be fully documented in the public domain, this guide provides the necessary framework for its systematic investigation. The interplay between the gem-difluoro substitution, the basicity of the amine, and the pH of the medium are the defining factors of its solubility profile. By forming various salts and applying the detailed kinetic and thermodynamic experimental protocols outlined herein, researchers and drug development professionals can generate the critical data required to advance formulation, understand bioavailability, and make informed decisions in the development of drug candidates based on this promising chemical scaffold.

References

The Discovery and Synthetic Evolution of 4,4-Difluorocyclohexanamine: A Cornerstone for Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanamine has emerged as a critical building block in medicinal chemistry, primarily due to the unique conformational constraints and electronic properties imparted by the gem-difluoro group. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound and its derivatives. We will delve into detailed experimental protocols for its preparation, present key quantitative data in a structured format, and visualize the synthetic pathways and its role in biological signaling through detailed diagrams. The focus will be on providing actionable information for researchers in the field of drug discovery and development.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a prevalent strategy to enhance a variety of pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The gem-difluorinated cyclohexane motif, in particular, offers a rigidified ring system that can effectively explore chemical space and optimize ligand-receptor interactions. This compound serves as a versatile synthon for introducing this valuable moiety into complex molecules. Its application as a key intermediate in the development of inhibitors for enzymes such as 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its application in synthesis and drug design.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
CAS Number 458566-84-2[3]675112-70-6[4]
Molecular Formula C₆H₁₁F₂N[3]C₆H₁₂ClF₂N[4]
Molecular Weight 135.16 g/mol [3]171.62 g/mol [5]
Appearance LiquidWhite to off-white crystalline solid[4]
Boiling Point 141.2 °C at 760 mmHgNot available
Flash Point 41.9 °C[3]Not available
Density 1.08 g/cm³[3]Not available
pKa (Predicted) 9.86 ± 0.70[3]Not applicable
Storage Temperature 4 °C-20 °C[5]

Table 2: Spectroscopic Data Summary

TechniqueData for Precursor (4,4-Difluorocyclohexanone)
¹H NMR (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H)[6]
¹⁹F NMR (376 MHz, CDCl₃) δ -100.27[6]

Note: Detailed spectroscopic data for this compound is available from commercial suppliers but is not detailed in the primary literature reviewed.

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, often involving the preparation of the key intermediate, 4,4-difluorocyclohexanone. Below are detailed protocols for the synthesis of the ketone and its subsequent conversion to the target amine.

Synthesis of 4,4-Difluorocyclohexanone

A common method for the synthesis of 4,4-difluorocyclohexanone involves the hydrolysis of a protected precursor.

Experimental Protocol: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane [6]

  • Reaction Setup: Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL).

  • Heating: Stir the suspension vigorously at 100 °C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add NaCl (~3 g) to the aqueous phase to aid in separation.

    • Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic phases and wash with 50 mL of water.

    • Dry the organic layer over Na₂SO₄.

    • Slowly evaporate the solvent under reduced pressure at 20 °C.

  • Purification: Due to the instability of the product, multiple repetitions of the work-up procedure may be necessary to achieve high purity. The final product can be obtained as white crystals.

Table 3: Yield and Purity of 4,4-Difluorocyclohexanone

ParameterValueReference
Yield 71% (as white crystals)[6]
Purity 95%[6]
Melting Point 31-32 °C[6]

Another reported method achieves a higher yield through a similar acidic hydrolysis.

Experimental Protocol: Alternative Hydrolysis [6]

  • Reaction Setup: Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) in 2N aqueous HCl (2 mL).

  • Heating: Stir the resulting mixture at 100 °C for 12 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with DCM (10 mL).

    • Adjust the pH to 7-8 with saturated NaHCO₃.

    • Separate the organic layer and wash with saturated NaHCO₃.

    • Dry the organic layer over Na₂SO₄ and filter.

    • Concentrate the filtrate to dryness to afford the product as a colorless oil.

Table 4: Yield for Alternative Hydrolysis of 4,4-Difluorocyclohexanone

ParameterValueReference
Yield 93% (as colorless oil)[6]
Synthesis of this compound Hydrochloride via Reductive Amination

Experimental Protocol: General Reductive Amination [7][8]

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,4-difluorocyclohexanone (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia. A 7N solution of ammonia in methanol is commonly used in large excess (10-20 equivalents).

  • Imine Formation: Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or a dilute acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic.

    • The hydrochloride salt should precipitate. If necessary, cool the solution in an ice bath to facilitate precipitation.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Alternative Multi-step Synthesis of this compound Hydrochloride

A patented method describes a multi-step synthesis starting from ethyl 4-oxocyclohexanecarboxylate.[9]

Synthetic Scheme:

G cluster_0 Synthesis of this compound Hydrochloride A Ethyl 4-oxocyclohexanecarboxylate B Intermediate 3 (Ethyl 4,4-difluorocyclohexanecarboxylate) A->B DAST (Fluorination) C Intermediate 4 (4,4-Difluorocyclohexanecarboxylic acid) B->C Hydrolysis D Intermediate 5 (tert-Butyl (4,4-difluorocyclohexyl)carbamate) C->D Azide Reagent (Rearrangement) E Intermediate 6 (this compound Hydrochloride) D->E De-Boc

Multi-step synthesis of this compound HCl.

Experimental Steps Overview: [9]

  • Fluorination: Direct one-step fluorination of ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) to yield ethyl 4,4-difluorocyclohexanecarboxylate.

  • Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Rearrangement: A rearrangement reaction using an azide reagent (e.g., Curtius rearrangement) to form the Boc-protected amine.

  • Deprotection: Removal of the Boc protecting group to afford the final this compound hydrochloride.

This method avoids the use of hazardous reagents like anhydrous hydrogen fluoride and explosive sodium azide, making it more suitable for industrial-scale production.[9]

Application in Drug Discovery: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1)

This compound is a key structural motif in a number of potent and selective inhibitors of 11-β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in regulating glucose and lipid metabolism.[10] Overactivity of 11-β-HSD1 in adipose and hepatic tissues is associated with obesity, insulin resistance, and type 2 diabetes.[10]

G cluster_pathway 11-β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11-β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol Inhibitor Inhibitor (derived from this compound) Inhibitor->HSD11B1 Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis, insulin resistance) GR->Metabolic_Effects

Role of 11-β-HSD1 and its inhibition.

By inhibiting 11-β-HSD1, compounds incorporating the this compound scaffold can reduce intracellular cortisol levels, thereby mitigating the downstream metabolic consequences. This makes them promising therapeutic agents for the treatment of metabolic syndrome and related disorders.[10][11] The gem-difluoro group in this context is crucial for optimizing the potency and pharmacokinetic profile of these inhibitors.

Conclusion

The discovery and development of synthetic routes to this compound have provided medicinal chemists with a powerful tool for the design of novel therapeutics. Its unique structural and electronic properties have been instrumental in the creation of potent enzyme inhibitors, particularly in the field of metabolic diseases. The detailed experimental protocols and synthetic pathways presented in this guide are intended to facilitate further research and application of this important building block in the ongoing quest for new and improved medicines.

References

4,4-Difluorocyclohexanamine: A Scaffolding for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluoro group, particularly when installed on a carbocyclic ring, presents a unique combination of steric and electronic features. 4,4-Difluorocyclohexanamine emerges as a valuable building block in this context, providing a versatile platform for the design of novel therapeutics. Its rigid, fluorinated cyclohexane core can impart improved metabolic stability, enhanced binding affinity, and favorable lipophilicity profiles to parent molecules. This technical guide explores the potential research areas for this compound, with a primary focus on its established role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug design. The introduction of the gem-difluoro group at the 4-position of the cyclohexyl ring significantly influences its electronic and conformational landscape.

PropertyValueSource
Molecular Formula C₆H₁₁F₂NN/A
Molecular Weight 135.16 g/mol N/A
Boiling Point 141.2 °C at 760 mmHgN/A
pKa (predicted) 9.86 ± 0.70N/A
LogP (predicted) 1.2N/A

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, often commencing with a commercially available starting material. A plausible and commonly employed route involves the preparation of the key intermediate, 4,4-difluorocyclohexanone, followed by reductive amination. A patented method provides a pathway to the hydrochloride salt of the target amine.[1]

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride[1]

This protocol is based on a patented synthetic route and may require optimization for laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

  • Reaction: Direct one-step fluorination of ethyl 4-oxocyclohexanecarboxylate.

  • Reagents: Ethyl 4-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST).

  • Procedure: In a suitable reaction vessel, ethyl 4-oxocyclohexanecarboxylate is treated with DAST under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard procedures such as extraction and column chromatography.

Step 2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

  • Reaction: Hydrolysis of the ethyl ester.

  • Reagents: Ethyl 4,4-difluorocyclohexanecarboxylate, a suitable base (e.g., sodium hydroxide or lithium hydroxide) in a water/alcohol solvent mixture.

  • Procedure: The ethyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, followed by the addition of a base. The mixture is heated to reflux and stirred until the reaction is complete. The reaction is then cooled, acidified, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the carboxylic acid.

Step 3: Curtius Rearrangement to a Boc-Protected Amine

  • Reaction: Rearrangement of the carboxylic acid to a tert-butoxycarbonyl (Boc)-protected amine.

  • Reagents: 4,4-Difluorocyclohexanecarboxylic acid, an azide-forming reagent (e.g., diphenylphosphoryl azide), and tert-butanol.

  • Procedure: The carboxylic acid is reacted with the azide-forming reagent in the presence of a base (e.g., triethylamine) in an inert solvent. The resulting acyl azide is then heated in the presence of tert-butanol to induce the Curtius rearrangement, forming the Boc-protected amine. The product is isolated and purified.

Step 4: Deprotection to 4,4-Difluorocyclohexylamine Hydrochloride

  • Reaction: Removal of the Boc protecting group.

  • Reagents: The Boc-protected amine, a strong acid (e.g., hydrochloric acid) in a suitable solvent (e.g., dioxane or methanol).

  • Procedure: The Boc-protected amine is dissolved in a solution of hydrochloric acid in an organic solvent. The reaction is stirred at room temperature until the deprotection is complete. The product, 4,4-difluorocyclohexylamine hydrochloride, is then isolated, typically by precipitation and filtration, and can be further purified by recrystallization.

G A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4,4-difluorocyclohexanecarboxylate A->B DAST C 4,4-Difluorocyclohexanecarboxylic Acid B->C Hydrolysis D Boc-protected this compound C->D Curtius Rearrangement E This compound HCl D->E Deprotection (HCl) G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol Cortisol_cyto Cortisol Cortisol->Cortisol_cyto GR_inactive Inactive GR GR_active Active GR GR_inactive->GR_active Binding GR_nuc Active GR GR_active->GR_nuc Cortisol_cyto->GR_inactive GRE Glucocorticoid Response Elements GR_nuc->GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Metabolic_Effects ↑ Gluconeogenesis ↑ Lipogenesis ↓ Insulin Sensitivity Gene_Transcription->Metabolic_Effects Inhibitor This compound-based Inhibitor Inhibitor->HSD11B1 G A Prepare Serial Dilution of Test Compound C Pre-incubate with Test Compound A->C B Prepare Reaction Mixture (Enzyme, Cofactor, Buffer) B->C D Initiate Reaction with Substrate (Cortisone) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Cortisol Production (e.g., HTRF or LC-MS/MS) F->G H Calculate IC50 G->H

References

A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance and developability. 4,4-Difluorocyclohexanamine, a fluorinated cyclic amine, serves as a valuable building block in the synthesis of novel therapeutic agents. The introduction of fluorine atoms can modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth comparison of the core physicochemical properties of this compound hydrochloride and its corresponding free base form. Understanding these differences is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of the final drug product.

Comparative Physicochemical Properties

The conversion of a free base to a salt form, such as a hydrochloride, is a common strategy in pharmaceutical development to enhance properties like solubility and stability.[1] The hydrochloride salt of an amine is generally more water-soluble and possesses greater thermal stability compared to the free base.[2][3] Below is a summary of the available quantitative data for the two forms of this compound.

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 675112-70-6[4]458566-84-2[5]
Molecular Formula C₆H₁₂ClF₂N[4]C₆H₁₁F₂N[5]
Molecular Weight 171.62 g/mol [4]135.16 g/mol [5]
Appearance White to off-white crystalline solid/powder[6]Not specified
Melting Point 295 °C[7]Not specified
Boiling Point Not specified141.2 °C at 760 mmHg[5]
Aqueous Solubility Generally higher than the free base[6]Generally lower than the hydrochloride salt
pKa Not specified9.86 ± 0.70 (Predicted)[5]
LogP Not specified1.2 (XLogP3)[5]
Stability Generally more stable, with better handling properties[6]Less stable than the hydrochloride salt
Hygroscopicity Expected to be more hygroscopicGenerally less hygroscopic than the salt form

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of drug candidates. The following sections outline protocols for key experiments.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the test compound (either the hydrochloride salt or the free base) is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Equilibration: The container is agitated in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8]

  • Phase Separation: The suspension is filtered through a chemically inert filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Replicates: The experiment is performed in triplicate to ensure the precision and reliability of the results.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to buffer prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Filter or Centrifuge equil1->sep1 quant1 Analyze clear solution by HPLC/LC-MS sep1->quant1 quant2 Calculate concentration from calibration curve quant1->quant2

Aqueous Solubility Determination Workflow
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is limited.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free base. Specialized software is often used to analyze the titration curve and calculate the pKa.

G Workflow for pKa Determination cluster_prep Preparation cluster_titr Titration cluster_analysis Data Analysis prep1 Dissolve known amount of compound prep2 Place in temperature-controlled beaker prep1->prep2 titr1 Add standardized titrant (e.g., NaOH) in increments prep2->titr1 titr2 Record pH after each addition titr1->titr2 analysis1 Plot pH vs. Titrant Volume titr2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

pKa Determination Workflow
Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used to identify a substance and assess its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.

  • Observation and Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

G Workflow for Melting Point Determination cluster_prep Preparation cluster_measure Measurement cluster_record Data Recording prep1 Pack dry powder into capillary tube measure1 Place tube in melting point apparatus prep1->measure1 measure2 Heat at a slow, controlled rate measure1->measure2 measure3 Observe sample through viewing lens measure2->measure3 record1 Record temperature at onset of melting measure3->record1 record2 Record temperature when completely liquid measure3->record2 record3 Report the melting range record1->record3 record2->record3

Melting Point Determination Workflow

Conclusion

The choice between the hydrochloride salt and the free base of this compound has significant implications for its application in drug development. The hydrochloride salt is anticipated to offer superior aqueous solubility and stability, which are often desirable characteristics for oral and parenteral drug formulations.[1] Conversely, the free base, being more lipophilic, might be preferred for applications requiring enhanced membrane permeability or for specific non-aqueous formulations. The provided data and experimental protocols serve as a foundational guide for researchers to make informed decisions and to conduct further characterization of these important chemical entities. A thorough understanding and experimental verification of these properties are essential for the successful advancement of new drug candidates incorporating the this compound scaffold.

References

The Rising Profile of Gem-Difluorinated Cyclohexylamines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorination strategies, the introduction of a gem-difluoro (CF₂) group into a cyclohexylamine scaffold has emerged as a particularly promising approach. This modification can profoundly influence a compound's basicity, lipophilicity, metabolic stability, and conformational preferences, thereby enhancing its drug-like properties and biological activity. This technical guide provides an in-depth exploration of the biological activities of gem-difluorinated cyclohexylamines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Modulation of Physicochemical Properties

The introduction of a CF₂ group into the cyclohexyl ring significantly alters the amine's fundamental properties. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine, reducing its basicity.[1] This can be advantageous for improving oral bioavailability and reducing off-target effects associated with highly basic compounds. The impact on lipophilicity (LogP) is more complex and is influenced by the position of the CF₂ group relative to the amine and other functional groups.[2] Furthermore, the CF₂ group can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]

Biological Activities of Gem-Difluorinated Cyclohexylamines

Inhibition of Nitric Oxide Synthase (NOS)

A significant area of investigation for gem-difluorinated cyclic amines has been the inhibition of nitric oxide synthase (NOS) isoforms. Specifically, derivatives based on a pyrrolidine scaffold, a close structural relative of cyclohexylamines, have demonstrated potent and selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). The gem-difluoro group plays a crucial role in modulating the basicity of a key nitrogen atom, which in turn affects the compound's pharmacokinetic profile and binding to the enzyme's active site.[1]

Table 1: In Vitro Inhibition of NOS Isoforms by Gem-Difluorinated Pyrrolidine Derivatives [1]

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
(S,S)-3a 3901,400,000230,0003590590
(R,R)-3b 36137,00051,00038061417
3c 16031,000110,000194688
3d 73110,000110,00015071507
3e 120140,000160,00011671333
3f 130>200,000>200,000>1538>1538

Note: While these compounds are pyrrolidine-based, they provide the most relevant quantitative data for the biological activity of gem-difluorinated cyclic amines as NOS inhibitors.

Structure-Activity Relationships (SAR) for nNOS Inhibition:

  • Stereochemistry is crucial: The (R,R) enantiomer 3b is significantly more potent than the (S,S) enantiomer 3a .[1]

  • Aromatic substitution matters: Moving the fluorine substituent on the phenyl ring from the meta-position (3b ) to the para-position (3c ) results in a 4.5-fold decrease in nNOS potency.[1]

  • The gem-difluoro group enhances oral bioavailability: Compound 3b exhibited an oral bioavailability of 22.2% in rats, whereas the non-fluorinated parent compound had essentially zero oral bioavailability.[1]

Anti-Inflammatory Activity: COX Inhibition

While direct data on gem-difluorinated cyclohexylamines as COX inhibitors is limited, studies on structurally related gem-difluorobisarylic derivatives have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory mediators.[3]

Table 2: Anti-Inflammatory Activity of Gem-Difluorobisarylic Derivatives [3]

CompoundCOX-2 IC50 (µM)IL-6 Secretion IC50 (µM)NO Secretion IC50 (µM)
A2 Moderate Effect--
A3 Moderate Effect--
A4 28.1 ± 22.8SignificantSignificant
A5 13.3SignificantSignificant

Note: These compounds are not cyclohexylamines but represent the current state of knowledge regarding the anti-inflammatory potential of gem-difluorinated compounds acting on the COX pathway.

The anti-inflammatory effects of these compounds are linked to the downregulation of pro-inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthase (NOS) Inhibition Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of gem-difluorinated cyclohexylamines against NOS isoforms.

NOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Reagents: - Reaction Buffer - NADPH - L-[3H]arginine - Calmodulin (for nNOS/eNOS) incubation Incubate Enzyme with Inhibitor reagents->incubation enzyme Prepare NOS Isoforms: - nNOS - eNOS - iNOS enzyme->incubation inhibitor Prepare Inhibitor Stock Solutions (gem-difluorinated cyclohexylamines) inhibitor->incubation reaction Initiate Reaction with L-[3H]arginine incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction separation Separate L-[3H]citrulline from L-[3H]arginine stop_reaction->separation quantification Quantify L-[3H]citrulline (Scintillation Counting) separation->quantification calculation Calculate % Inhibition and Ki quantification->calculation Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK p38, JNK, ERK MAPKK->MAPK activates Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) MAPK->Genes activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation inhibitor gem-Difluorinated Cyclohexylamine inhibitor->MAPKKK inhibits? inhibitor->IKK inhibits?

References

Methodological & Application

Application Note: A Robust Protocol for the Reductive Amination of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to improved metabolic stability, binding affinity, and bioavailability. The 4,4-difluorocyclohexylamine moiety is a valuable building block in medicinal chemistry, providing a conformationally restricted, lipophilic scaffold with a unique electronic profile. Reductive amination is a powerful and widely used transformation for the synthesis of primary, secondary, and tertiary amines.[1][2] This method involves the reaction of a carbonyl compound, in this case, 4,4-difluorocyclohexanone, with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed, reliable protocol for the reductive amination of 4,4-difluorocyclohexanone using sodium triacetoxyborohydride, a mild and selective reducing agent.[3][4]

Method Overview

The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for the reductive amination of ketones because it is less reactive towards the starting carbonyl group than other hydrides like sodium borohydride, thus minimizing side reactions.[3][5] The reaction rate for the reduction of the intermediate iminium ion is significantly faster than for the ketone.[3] The use of a catalytic amount of acetic acid promotes the formation of the iminium ion.[4][6] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[4][7] The procedure is generally high-yielding and tolerates a wide variety of functional groups.[4]

Experimental Protocol

Materials and Equipment

Reagent/MaterialGradeSource
4,4-Difluorocyclohexanone≥97%Commercially Available
Amine (e.g., Benzylamine)Reagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Glacial Acetic Acid (AcOH)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel for Chromatography60 Å, 230-400 meshCommercially Available
Ethyl Acetate for ChromatographyACS GradeCommercially Available
Hexanes for ChromatographyACS GradeCommercially Available
Round-bottom flask, magnetic stirrer, inert gas line, syringes, separatory funnel, rotary evaporator, chromatography columnN/AStandard Laboratory Equipment

Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4,4-difluorocyclohexanone (1.0 eq).

  • Solvent and Reagent Addition : Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1 eq) to the solution via syringe.

  • Iminium Ion Formation : Add glacial acetic acid (1.1-1.5 eq) to the mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

  • Addition of Reducing Agent : Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature at or below room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-12 hours).

  • Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted-4,4-difluorocyclohexan-1-amine.

Data Presentation

The following table summarizes expected quantitative data for the reductive amination of 4,4-difluorocyclohexanone with various amines, based on typical laboratory results for similar cyclohexanone derivatives.[8][9]

EntryAmineProductExpected Yield (%)
1BenzylamineN-Benzyl-4,4-difluorocyclohexan-1-amine85-95%
2AnilineN-Phenyl-4,4-difluorocyclohexan-1-amine70-85%
3CyclopropylamineN-Cyclopropyl-4,4-difluorocyclohexan-1-amine80-90%
4Morpholine4-(4,4-Difluorocyclohexyl)morpholine88-98%
5Ammonia (as NH₄OAc)4,4-Difluorocyclohexan-1-amine60-75%

Diagrams

Caption: Reaction pathway of reductive amination.

Experimental_Workflow A Setup (Ketone, Amine, AcOH in DCM) B Iminium Formation (Stir at RT, 30-60 min) A->B C Reduction (Add NaBH(OAc)₃, Stir at RT) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Quench (Saturated NaHCO₃) D->E Reaction Complete F Workup & Extraction (DCM, Brine) E->F G Drying & Concentration (MgSO₄, Rotovap) F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for the Synthesis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 4,4-difluorocyclohexanamine, a valuable building block in medicinal chemistry and drug discovery. The presence of the gem-difluoro group can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this scaffold attractive for the development of novel therapeutics.[1] The synthesis is presented as a two-step process: the preparation of the key intermediate, 4,4-difluorocyclohexanone, followed by its reductive amination to yield the target amine.

Step 1: Synthesis of 4,4-Difluorocyclohexanone

The initial step involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane to yield 4,4-difluorocyclohexanone.[2]

Experimental Protocol

A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in a 20% aqueous solution of hydrochloric acid (16 mL) is stirred vigorously at 100 °C for 3 hours.[2] Upon completion of the reaction, the mixture is cooled to room temperature. Sodium chloride (~3 g) is added to the aqueous phase to facilitate separation. The aqueous phase is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is carefully removed under reduced pressure at 20 °C.[2] Due to the potential instability of the product, this process may need to be repeated to achieve higher purity.[2]

Quantitative Data
Reagent/ProductMolecular FormulaAmount (g)Moles (mmol)Yield (%)Purity (%)
8,8-difluoro-1,4-dioxaspiro[4.5]decaneC₈H₁₂F₂O₂20.0112.2--
4,4-DifluorocyclohexanoneC₆H₈F₂O11.0717195

Step 2: Reductive Amination of 4,4-Difluorocyclohexanone

The second step is the conversion of 4,4-difluorocyclohexanone to this compound via reductive amination. This procedure is adapted from a general protocol for the reductive amination of cyclic ketones.[3]

Experimental Protocol

In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), 4,4-difluorocyclohexanone (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). To this solution, the desired amine source, such as ammonia in methanol or an ammonium salt like ammonium acetate (1.5 eq), is added. An acid catalyst, for instance, glacial acetic acid (1.2 eq), is then introduced to the mixture. The solution is stirred at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

Following imine formation, a reducing agent is carefully added in portions. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a mild and selective choice for this transformation.[3] The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed, which typically takes 2-6 hours.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. The final product, this compound, can be purified by flash column chromatography on silica gel.

Quantitative Data
Reagent/ProductMolecular FormulaEquivalents
4,4-DifluorocyclohexanoneC₆H₈F₂O1.0
Ammonium AcetateC₂H₇NO₂1.5
Acetic AcidC₂H₄O₂1.2
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆1.5
This compoundC₆H₁₁F₂N-

Experimental Workflow

G cluster_0 Step 1: Synthesis of 4,4-Difluorocyclohexanone cluster_1 Step 2: Reductive Amination A 8,8-difluoro-1,4-dioxaspiro[4.5]decane B 20% HCl (aq) 100 °C, 3h A->B Hydrolysis C Workup: - Cool to RT - Add NaCl - Extract with DCM - Wash with H₂O - Dry over Na₂SO₄ - Concentrate B->C D 4,4-Difluorocyclohexanone C->D E 4,4-Difluorocyclohexanone F Ammonium Acetate Acetic Acid DCM, RT, 30-60 min E->F Imine Formation G Sodium Triacetoxyborohydride RT, 2-6h F->G Reduction H Workup: - Quench with NaHCO₃ (aq) - Extract with DCM - Wash with brine - Dry over MgSO₄ - Concentrate G->H I Purification: Flash Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol for the Purification of 4,4-Difluorocyclohexanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Difluorocyclohexanamine is a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the purification of fluorinated intermediates like this compound is a critical step in the synthesis of novel pharmaceutical candidates to ensure high purity and facilitate subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography.

Due to the basic nature of the amine group, which can lead to peak tailing and poor separation on standard silica gel, two alternative methods are presented: a normal-phase method using an amine-functionalized stationary phase and a reversed-phase method.

Data Presentation

The following table summarizes the expected quantitative data from the two proposed chromatographic purification methods for a crude sample of this compound.

ParameterMethod A: Normal-Phase ChromatographyMethod B: Reversed-Phase Chromatography
Stationary Phase Amine-functionalized Silica Gel (40-63 µm)C18-functionalized Silica Gel (40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in HexanesGradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 40 mL/min40 mL/min
Detection Thin-Layer Chromatography (TLC) with Ninhydrin StainingUV at 210 nm
Crude Sample Purity ~85%~85%
Final Purity >98%>99%
Typical Yield 85-95%80-90%
Retention Time (Rt) Not applicable (fraction collection)Approximately 8.5 minutes

Experimental Protocols

Method A: Normal-Phase Purification on Amine-Functionalized Silica

This method is designed to mitigate the issues associated with the acidity of standard silica gel when purifying basic compounds like amines.[1]

1. Materials and Reagents:

  • Crude this compound

  • Amine-functionalized silica gel (e.g., Biotage® KP-NH)[1]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Ninhydrin staining solution

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Add a small amount of silica gel to the solution and concentrate it to dryness using a rotary evaporator to create a dry-loaded sample. This technique often leads to better peak shapes.

3. Column Packing and Equilibration:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Dry pack the column with the amine-functionalized silica gel.

  • Equilibrate the packed column with the initial mobile phase (e.g., 100% Hexanes or Hexanes with a very low percentage of EtOAc and 0.1% TEA) for at least 3-5 column volumes.

4. Chromatographic Separation:

  • Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 40% EtOAc in hexanes over 20 column volumes. Maintain 0.1% TEA throughout the gradient to ensure good peak shape.

  • Collect fractions throughout the elution process.

5. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions onto a TLC plate.

  • Develop the TLC plate using an appropriate mobile phase (e.g., 70:30 Hexanes:EtOAc with 0.1% TEA).

  • Visualize the spots by staining the plate with a ninhydrin solution and heating. Amines will typically appear as purple or pink spots.

  • Combine the fractions containing the pure this compound.

6. Product Isolation:

  • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using an appropriate analytical technique such as GC-MS or NMR.

Method B: Reversed-Phase Purification

Reversed-phase chromatography is a powerful alternative for the purification of polar and ionizable compounds.[2]

1. Materials and Reagents:

  • Crude this compound

  • C18-functionalized silica gel for flash chromatography[2]

  • Acetonitrile (ACN, HPLC grade)

  • Deionized Water (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

2. Sample Preparation:

  • Dissolve the crude this compound in a small volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Column Packing and Equilibration:

  • Select an appropriately sized C18 flash chromatography column.

  • Equilibrate the column with the initial mobile phase for at least 5 column volumes.

4. Chromatographic Separation:

  • Load the filtered sample solution onto the equilibrated column.

  • Begin elution with the initial mobile phase.

  • Apply a linear gradient to increase the concentration of acetonitrile. A suggested gradient is from 5% to 50% Acetonitrile in water (with 0.1% TFA maintained throughout) over 20 column volumes.

  • Collect fractions based on the UV chromatogram at 210 nm.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions for purity using analytical HPLC-UV or LC-MS.

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile from the combined fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as its TFA salt. Alternatively, the solution can be basified and the free amine extracted with an organic solvent.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Isolation crude_sample Crude this compound dissolution Dissolution in Minimum Solvent crude_sample->dissolution dry_loading Adsorption onto Silica (Dry Loading) dissolution->dry_loading Method A filtration Filtration (for RP-HPLC) dissolution->filtration Method B column_equilibration Column Equilibration sample_loading Sample Loading column_equilibration->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis (Method A) fraction_collection->tlc_analysis hplc_analysis HPLC/LC-MS Analysis (Method B) fraction_collection->hplc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions hplc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal purified_product Purified Product solvent_removal->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 4,4-Difluorocyclohexanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexanamine is a valuable building block in medicinal chemistry, prized for the introduction of the 4,4-difluorocyclohexyl moiety into drug candidates. The geminal difluoro substitution on the cyclohexane ring offers a unique combination of physicochemical properties that can significantly enhance the pharmacological profile of a molecule. This document provides an overview of its applications, relevant biological data, detailed experimental protocols for its use, and visualizations of associated signaling pathways and experimental workflows.

The strategic incorporation of fluorine in drug design is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexyl group, in particular, can serve as a bioisosteric replacement for other cyclic or aromatic systems, offering a stable, non-planar scaffold that can effectively probe protein binding pockets. It can influence the conformation of the molecule and improve its pharmacokinetic properties.

Applications in Drug Discovery

The 4,4-difluorocyclohexyl moiety derived from this compound has been successfully incorporated into potent and selective inhibitors of various therapeutic targets.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target in oncology. Inhibitors of BRD4 can disrupt the transcription of oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells. A novel series of BRD4 inhibitors has been developed, with compound 15h demonstrating potent activity. This compound incorporates a 4,4-difluorocyclohexyl group, highlighting the utility of this building block in epigenetic drug discovery.[1]

C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a co-receptor for HIV entry into host cells, making it a critical target for antiviral therapies. The drug Maraviroc, a CCR5 antagonist, features a related fluorinated cyclic moiety. The 4,4-difluorocyclohexyl group can be explored as a modification in the development of new CCR5 antagonists to potentially improve their pharmacokinetic and pharmacodynamic profiles.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The development of novel DPP-4 inhibitors often involves the exploration of various heterocyclic and carbocyclic scaffolds to optimize potency and selectivity. The 4,4-difluorocyclohexyl moiety can be incorporated to enhance the drug-like properties of new DPP-4 inhibitor candidates.

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized using this compound or related structures.

Table 1: Biological Activity of BRD4 Inhibitor 15h [1]

CompoundTargetAssayIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)
15h BRD4-BD1TR-FRET0.42MV4-11 (Leukemia)0.51

Experimental Protocols

The following are representative protocols for the incorporation of this compound into target molecules. These protocols are based on established synthetic methodologies and can be adapted for specific target synthesis.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the formation of an amide bond between this compound and a carboxylic acid using a standard coupling agent like HATU.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound hydrochloride (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCM or DCE, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

BRD4_Signaling_Pathway cluster_0 Nucleus BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Recruits Pol_II RNA Pol II P_TEFb->Pol_II Phosphorylates cMyc_Gene c-Myc Gene Pol_II->cMyc_Gene Initiates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes BRD4_Inhibitor BRD4 Inhibitor (e.g., Compound 15h) BRD4_Inhibitor->BRD4 Inhibits Binding

Caption: BRD4-mediated transcription of c-Myc and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound + Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Compound Final Compound Purification->Final_Compound Target_Assay Target-Based Assay (e.g., BRD4 TR-FRET) Final_Compound->Target_Assay Cell_Assay Cell-Based Assay (e.g., Antiproliferation) Final_Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Target_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 4,4-Difluorocyclohexanamine as a Scaffold for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 4,4-difluorocyclohexanamine scaffold has emerged as a valuable building block in medicinal chemistry, particularly in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel drug candidates based on the this compound scaffold, with a focus on 11β-HSD1 inhibition.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives as 11β-HSD1 Inhibitors

The following table summarizes the in vitro potency of a series of 4,4-disubstituted cyclohexylbenzamide derivatives against human 11β-HSD1. The data highlights the structure-activity relationships and the impact of various substituents on inhibitory activity.

Compound IDR Grouph 11β-HSD1 IC50 (nM)[2]
1 H>10000
2 4-Cl1500
3 4-CF3350
4 3,4-di-Cl200
5 3-Cl, 4-CN80
6 3-CF3, 4-CN25
7 (AM-7715) 3-Br, 4-CN0.9[2]

Experimental Protocols

I. General Synthesis of N-(4,4-Difluorocyclohexyl)benzamide Derivatives

This protocol describes a general method for the amide coupling of this compound with various benzoic acid derivatives.

Workflow for Synthesis of N-(4,4-Difluorocyclohexyl)benzamide Derivatives

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R_COOH Substituted Benzoic Acid Reaction Amide Coupling R_COOH->Reaction NH2_CyF2 This compound NH2_CyF2->Reaction Coupling EDC, HOBt Coupling->Reaction Solvent DMF Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-(4,4-Difluorocyclohexyl)benzamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-(4,4-difluorocyclohexyl)benzamide derivatives.

Materials:

  • This compound hydrochloride

  • Substituted benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.1 eq) and a base such as TEA or DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-(4,4-difluorocyclohexyl)benzamide derivative.

II. In Vitro 11β-HSD1 Enzyme Inhibition Assay (HTRF Protocol)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of test compounds against human 11β-HSD1.[3][4]

Workflow for 11β-HSD1 HTRF Assay

G Start Start Prepare_Reagents Prepare Reagents: - Enzyme (11β-HSD1) - Substrate (Cortisone) - Cofactor (NADPH) - Test Compound Dilutions Start->Prepare_Reagents Dispense Dispense Reagents to 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at 37°C Dispense->Incubate Add_Detection Add HTRF Detection Reagents (Cortisol-d2 & Anti-Cortisol-Cryptate) Incubate->Add_Detection Incubate_RT Incubate at Room Temperature Add_Detection->Incubate_RT Read_Plate Read Plate (665nm / 620nm) Incubate_RT->Read_Plate Analyze Calculate % Inhibition and IC50 Value Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro 11β-HSD1 HTRF inhibition assay.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • HTRF cortisol assay kit (containing cortisol-d2 tracer and anti-cortisol cryptate antibody)

  • Low-volume 384-well plates (e.g., black, non-binding surface)

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the following in order:

    • Test compound or vehicle control (DMSO).

    • A mixture of cortisone (final concentration, e.g., 160 nM), NADPH (final concentration, e.g., 200 µM), glucose-6-phosphate (final concentration, e.g., 1 mM), and glucose-6-phosphate dehydrogenase (final concentration, e.g., 1 U/mL).[3]

  • Initiate the enzymatic reaction by adding recombinant human 11β-HSD1.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol cryptate) as per the manufacturer's instructions.

  • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway

11β-HSD1 in Glucocorticoid Metabolism

11β-HSD1 is a key enzyme in the intracellular regulation of glucocorticoid levels. It primarily acts as a reductase, converting inactive cortisone into biologically active cortisol, which can then bind to and activate the glucocorticoid receptor (GR). This activation leads to the transcription of target genes that are involved in various metabolic processes, including gluconeogenesis and adipogenesis. Inhibition of 11β-HSD1 reduces the intracellular concentration of cortisol, thereby attenuating the downstream effects of glucocorticoid signaling.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cortisone_ext Cortisone (inactive) Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD1 11β-HSD1 Cortisone_int->HSD1 Cortisol_int Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol_int->GR GR_Cortisol GR-Cortisol Complex Cortisol_int->GR_Cortisol HSD1->Cortisol_int Conversion GR->GR_Cortisol GR_Cortisol_nuc GR-Cortisol Complex GR_Cortisol->GR_Cortisol_nuc Translocation GRE Glucocorticoid Response Element (GRE) GR_Cortisol_nuc->GRE Binds to Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->HSD1 Inhibits

Caption: The role of 11β-HSD1 in glucocorticoid activation and its inhibition by this compound derivatives.

References

Application Notes and Protocols: Synthesis of 4,4-Difluorocyclohexanamine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-difluorocyclohexanamine scaffold is a valuable building block in medicinal chemistry. The gem-difluoro group at the 4-position can significantly impact the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. Derivatives of this compound have shown potential as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the regulation of glucocorticoid metabolism. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.

These application notes provide detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent derivatization to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow

The overall synthetic strategy involves a three-stage process: synthesis of the ketone precursor, reductive amination to form the core amine scaffold, and subsequent derivatization to explore the chemical space for SAR studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Scaffold Synthesis cluster_2 Stage 3: Derivative Synthesis for SAR cluster_3 SAR Studies start Commercially Available Starting Materials ketone 4,4-Difluorocyclohexanone start->ketone Multi-step synthesis amine This compound ketone->amine Reductive Amination amides N-Acyl Derivatives amine->amides N-Acylation sulfonamides N-Sulfonyl Derivatives amine->sulfonamides N-Sulfonylation sar Biological Evaluation (e.g., 11β-HSD1 Inhibition Assay) amides->sar sulfonamides->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone (Precursor)

This protocol is adapted from literature procedures for the synthesis of the ketone precursor.

Materials:

  • 8,8-difluoro-1,4-dioxaspiro[4.5]decane

  • 20% Hydrochloric acid (HCl) aqueous solution

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 20% aqueous HCl solution.

  • Stir the mixture vigorously at 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add solid NaCl to the aqueous phase to saturation.

  • Extract the aqueous phase with CH₂Cl₂ (3 x volume of aqueous phase).

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield 4,4-difluorocyclohexanone. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Core Scaffold) via Reductive Amination

This protocol employs a one-pot reductive amination using sodium triacetoxyborohydride.[1]

Materials:

  • 4,4-Difluorocyclohexanone

  • Ammonium acetate or Ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4,4-difluorocyclohexanone (1.0 eq).

  • Dissolve the ketone in anhydrous DCM or DCE.

  • Add ammonium acetate (2.0-3.0 eq) or a solution of ammonia in methanol.

  • If using ammonium acetate, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or by distillation.

Protocol 3: Synthesis of N-Acyl-4,4-difluorocyclohexanamine Derivatives

This protocol describes the N-acylation of the core amine with an acyl chloride.[2]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Deionized water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the non-nucleophilic base (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.

Protocol 4: Synthesis of N-Sulfonyl-4,4-difluorocyclohexanamine Derivatives

This protocol details the N-sulfonylation of the core amine with a sulfonyl chloride.[3]

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • A non-nucleophilic base such as triethylamine (TEA) or pyridine (if not used as solvent) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • If using DCM, add the non-nucleophilic base (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonyl derivative.

Data Presentation for SAR Studies

The synthesized derivatives should be evaluated for their inhibitory activity against the target of interest (e.g., 11β-HSD1). The following table provides a template for summarizing the SAR data. While specific data for this compound derivatives is proprietary to individual research efforts, this table is populated with representative data from structurally related 11β-HSD1 inhibitors to illustrate the format.[4][5][6][7]

Compound IDR Group (Acyl or Sulfonyl)11β-HSD1 IC₅₀ (nM)Selectivity vs 11β-HSD2 (fold)
1a Benzoyl150>100
1b 4-Chlorobenzoyl75>150
1c 4-Methoxybenzoyl200>100
1d Adamantoyl25>500
2a Methanesulfonyl350>50
2b p-Toluenesulfonyl120>100
2c 4-Chlorophenylsulfonyl60>200

Target Signaling Pathway: 11β-HSD1

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 reduces intracellular cortisol levels, which can ameliorate the downstream effects of glucocorticoid excess, such as insulin resistance.

G cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr activates hsd1->cortisol inhibitor This compound Derivative inhibitor->hsd1 gene_expression Target Gene Expression gr->gene_expression regulates metabolic_effects Adverse Metabolic Effects (e.g., Insulin Resistance) gene_expression->metabolic_effects leads to

Caption: Simplified signaling pathway of 11β-HSD1 and the point of inhibition.

Experimental Workflow for SAR Studies

A typical workflow for the SAR study of newly synthesized 11β-HSD1 inhibitors is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration synthesis Synthesis of Derivatives (Protocols 3 & 4) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, Purity) purification->characterization primary_screen Primary Screen: 11β-HSD1 Inhibition Assay (e.g., SPA, HTRF) characterization->primary_screen ic50 IC₅₀ Determination primary_screen->ic50 selectivity Selectivity Assay (vs. 11β-HSD2) ic50->selectivity sar_analysis SAR Analysis selectivity->sar_analysis next_gen Design of Next-Generation Compounds sar_analysis->next_gen next_gen->synthesis

Caption: Experimental workflow for the SAR study of 11β-HSD1 inhibitors.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive guide for the synthesis and evaluation of novel this compound derivatives for SAR studies. The modular nature of the synthetic approach allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the identification of potent and selective inhibitors for therapeutic targets such as 11β-HSD1. Careful execution of these protocols and systematic analysis of the resulting biological data are crucial for the successful development of new drug candidates.

References

Application of 4,4-Difluorocyclohexanamine in the synthesis of 11-β-HSD1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The strategic incorporation of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. A noteworthy example of this strategy is the use of 4,4-difluorocyclohexanamine in the synthesis of selective inhibitors for 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1). This enzyme plays a critical role in the conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic approach for metabolic disorders such as type 2 diabetes and obesity. The 4,4-difluorocyclohexyl moiety has proven to be a valuable component in the design of potent and selective 11-β-HSD1 inhibitors.

Application of this compound in 11-β-HSD1 Inhibitor Synthesis

The primary application of this compound in this context is as a key building block for introducing a gem-difluorinated cyclohexyl group into the final inhibitor structure. This is typically achieved through an amide bond formation, where the amine group of this compound is coupled with a carboxylic acid-containing scaffold. This synthetic strategy has been successfully employed in the development of a series of 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11-β-HSD1 inhibitors.

The rationale for incorporating the 4,4-difluorocyclohexyl group is to enhance the inhibitor's properties. The gem-difluoro substitution can influence the conformation of the cyclohexyl ring and its lipophilicity, potentially leading to improved interactions with the enzyme's active site. Furthermore, the high metabolic stability of the C-F bond can prevent oxidative metabolism at that position, prolonging the inhibitor's duration of action.

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative 11-β-HSD1 inhibitor incorporating the 4,4-difluorocyclohexyl moiety, compared to its non-fluorinated and monosubstituted counterparts. The data is sourced from a study on novel 4,4-disubstituted cyclohexylbenzamide derivatives.

Compound IDR1R2Human 11-β-HSD1 IC50 (nM)
1 HH150
2 FH50
3 FF25

Data presented is a representative summary from published research and is intended for comparative purposes.

Experimental Protocols

A general experimental protocol for the synthesis of 11-β-HSD1 inhibitors utilizing this compound is outlined below. This protocol is based on the synthesis of N-(4,4-difluorocyclohexyl) benzamide derivatives.

Materials:

  • This compound hydrochloride

  • Substituted benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure: Amide Coupling Reaction

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(4,4-difluorocyclohexyl)benzamide derivative.

Visualizations

G cluster_0 Synthetic Workflow Start Starting Materials: This compound Substituted Benzoic Acid Step1 Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Step1 Step2 Work-up and Extraction Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Final Product: 11-β-HSD1 Inhibitor Step3->End

Caption: General synthetic workflow for 11-β-HSD1 inhibitors.

G cluster_0 11-β-HSD1 Signaling Pathway Cortisone Cortisone HSD11B1 11-β-HSD1 (Enzyme) Cortisone->HSD11B1 Conversion Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to HSD11B1->Cortisol Nucleus Nucleus GR->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Gluconeogenesis) Nucleus->Gene_Transcription Metabolic_Effects Metabolic Effects (e.g., Increased Blood Glucose) Gene_Transcription->Metabolic_Effects Inhibitor N-(4,4-difluorocyclohexyl) -based Inhibitor Inhibitor->HSD11B1 Inhibition

Caption: 11-β-HSD1 signaling and point of inhibition.

Application Notes and Protocols: Synthesis of [18F]4,4-Difluorocyclohexanamine for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]4,4-Difluorocyclohexanamine is a novel positron emission tomography (PET) tracer candidate designed for enhanced metabolic stability due to the presence of the gem-difluoro group. The incorporation of fluorine at metabolically susceptible positions can lead to improved pharmacokinetic properties of drug molecules. This document outlines the proposed synthesis, quality control, and potential applications of [18F]this compound. The protocols provided are based on established methodologies for the radiosynthesis of 18F-labeled aliphatic amines and serve as a guide for the development of this and similar radiotracers.

Proposed Synthesis of Precursor and Radiotracer

The synthesis of [18F]this compound is proposed via a multi-step sequence involving the preparation of a suitable precursor followed by nucleophilic radiofluorination and deprotection.

Precursor Synthesis: tert-butyl (4-fluoro-4-(tosyloxy)cyclohexyl)carbamate

A plausible synthetic route to the radiolabeling precursor is outlined below. The synthesis starts from commercially available 4-amino-1-cyclohexanol and involves protection of the amine, fluorination, and activation of the hydroxyl group.

G A 4-Amino-1-cyclohexanol B tert-butyl (4-hydroxycyclohexyl)carbamate A->B Boc₂O, Et₃N C tert-butyl (4-oxocyclohexyl)carbamate B->C PCC or Dess-Martin D tert-butyl (4-fluoro-4-hydroxycyclohexyl)carbamate C->D 1. TMS-CN, ZnI₂ 2. DAST E tert-butyl (4-fluoro-4-(tosyloxy)cyclohexyl)carbamate (Precursor) D->E TsCl, Pyridine

Proposed synthesis of the radiolabeling precursor.
Radiosynthesis of [18F]this compound

The automated radiosynthesis of [18F]this compound is proposed to be carried out on a commercial synthesis module. The process involves the nucleophilic substitution of the tosylate group with [18F]fluoride, followed by acidic hydrolysis to remove the Boc protecting group.

G cluster_0 Automated Synthesis Module A [18O]H₂O B Cyclotron (p,n) reaction A->B C [18F]Fluoride B->C D QMA Cartridge C->D E Elution with K₂CO₃/K₂₂₂ D->E F Azeotropic Drying E->F H Radiolabeling (110°C, 15 min) F->H G Precursor in DMSO G->H I [18F]Boc-4,4-difluorocyclohexanamine H->I J Acidic Hydrolysis (HCl, 100°C, 5 min) I->J K [18F]this compound J->K L Purification (HPLC) K->L M Formulation L->M

Workflow for the radiosynthesis of [18F]this compound.

Experimental Protocols

Protocol 1: Precursor Synthesis
  • Protection of 4-Amino-1-cyclohexanol: To a solution of 4-amino-1-cyclohexanol in dichloromethane, add triethylamine and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours. Purify by column chromatography to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

  • Oxidation: Dissolve the protected alcohol in dichloromethane and add pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stir until the reaction is complete (monitored by TLC). Purify by column chromatography to obtain tert-butyl (4-oxocyclohexyl)carbamate.

  • Fluorohydroxylation: To a solution of the ketone in dichloromethane, add trimethylsilyl cyanide (TMS-CN) and a catalytic amount of zinc iodide (ZnI₂). After stirring, add diethylaminosulfur trifluoride (DAST) at -78°C and allow to warm to room temperature. Quench the reaction and purify by column chromatography to yield tert-butyl (4-fluoro-4-hydroxycyclohexyl)carbamate.

  • Tosylation: Dissolve the fluorohydrin in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir for 4 hours. Extract the product and purify by recrystallization to obtain the final precursor, tert-butyl (4-fluoro-4-(tosyloxy)cyclohexyl)carbamate.

Protocol 2: Automated Radiosynthesis
  • [18F]Fluoride Production and Trapping: Produce aqueous [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the [18F]fluoride on a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge.

  • Elution and Drying: Elute the [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: Add a solution of the precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride-K₂₂₂ complex. Heat the reaction mixture at 110°C for 15 minutes.

  • Deprotection: After cooling, add 1 M hydrochloric acid to the reaction mixture and heat at 100°C for 5 minutes to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and purify the crude product by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column.

  • Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate in sterile saline for injection.

Quality Control

The final product should undergo rigorous quality control testing before use in any in vivo studies. The key parameters are summarized in the table below.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity > 95%Analytical HPLC (UV detection)
Molar Activity > 37 GBq/µmol (1 Ci/µmol)Analytical HPLC with calibration curve
Residual Solvents < 410 ppm (Acetonitrile)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileStandard sterility testing
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [18F]this compound based on typical yields for similar radiolabeling procedures.

ParameterExpected Value
Radiochemical Yield (decay-corrected) 20 - 30%
Total Synthesis Time 60 - 75 minutes
Molar Activity (at end of synthesis) 37 - 74 GBq/µmol
Radiochemical Purity > 98%

Potential Applications and Signaling Pathways

While the specific biological target of [18F]this compound is yet to be determined, its structural similarity to cyclohexanamine derivatives suggests potential applications in neuroimaging or oncology. For instance, it could be investigated as a tracer for targets such as sigma receptors or certain ion channels, where the cyclohexylamine moiety is a common pharmacophore. The enhanced metabolic stability conferred by the gem-difluoro group may lead to improved in vivo imaging characteristics compared to non-fluorinated analogs.

G cluster_cell Target Cell tracer [18F]this compound receptor Hypothetical Target Receptor (e.g., Sigma Receptor) tracer->receptor Binding pet_signal PET Signal tracer->pet_signal Detection downstream Downstream Signaling (e.g., Calcium Mobilization, Kinase Activation) receptor->downstream Activation cell_membrane Cell Membrane

Hypothetical signaling pathway for [18F]this compound.

Conclusion

This document provides a comprehensive set of application notes and protocols for the proposed synthesis of the novel PET tracer, [18F]this compound. The detailed methodologies for precursor synthesis, automated radiolabeling, and quality control are intended to guide researchers in the development and evaluation of this and other structurally related radiopharmaceuticals. The enhanced metabolic stability expected from the difluoro-substitution makes this class of compounds promising for future PET imaging applications.

Application Notes and Protocols for Radiolabeling of Fluorinated Cyclohexylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated cyclohexylamine analogs are a significant class of compounds in medicinal chemistry and drug development. The introduction of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to target receptors. Radiolabeling these analogs with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, enables their use as imaging agents in Positron Emission Tomography (PET). PET imaging with ¹⁸F-labeled cyclohexylamine analogs allows for non-invasive, in vivo studies of their biodistribution, pharmacokinetics, and target engagement, providing invaluable data for drug discovery and development programs.

This document provides detailed protocols for the ¹⁸F-radiolabeling of fluorinated cyclohexylamine analogs via nucleophilic substitution, a widely adopted and robust method for radiofluorination.

Radiolabeling Strategy: Nucleophilic Substitution

The most common and effective method for introducing no-carrier-added [¹⁸F]fluoride into organic molecules is through a nucleophilic substitution (Sₙ2) reaction. This strategy involves the displacement of a suitable leaving group on a precursor molecule with the [¹⁸F]fluoride ion. For cyclohexylamine analogs, a common approach is to use a precursor where a hydroxyl group on the cyclohexane ring is converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The amine functionality is typically protected during the radiosynthesis to prevent side reactions.

The overall process can be summarized in the following key stages:

  • Precursor Synthesis: A protected amino-cyclohexanol derivative is synthesized and then reacted with tosyl chloride or mesyl chloride to introduce the leaving group.

  • [¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and then activated for nucleophilic attack. This is typically achieved by trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2., K₂₂₂) and a base (e.g., potassium carbonate, K₂CO₃) in an anhydrous aprotic solvent.

  • Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with the precursor at an elevated temperature to facilitate the nucleophilic substitution, replacing the leaving group with the [¹⁸F]fluorine atom.

  • Deprotection: The protecting group on the amine is removed, typically under acidic conditions.

  • Purification and Formulation: The final ¹⁸F-labeled cyclohexylamine analog is purified, most commonly by high-performance liquid chromatography (HPLC), and formulated in a physiologically compatible solution for in vivo use.

  • Quality Control: The final product is subjected to a series of quality control tests to determine its radiochemical purity, chemical purity, specific activity, and other relevant parameters.

Experimental Protocols

Materials and Equipment
  • Precursor: N-protected-4-(tosyloxy)cyclohexylamine (or corresponding mesylate). The choice of protecting group (e.g., Boc, Cbz) will depend on the specific analog and deprotection conditions.

  • [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride in [¹⁸O]water from a cyclotron.

  • Reagents:

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

    • Water for injection (WFI)

    • Hydrochloric acid (HCl), for deprotection

    • Sodium bicarbonate (NaHCO₃), for neutralization

  • Solid-Phase Extraction (SPE) Cartridges:

    • Anion exchange cartridge (e.g., QMA Sep-Pak)

    • Reversed-phase cartridge (e.g., C18 Sep-Pak) for purification

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab) or a manual setup in a hot cell.

    • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and detectors (UV and radioactivity).

    • Rotary evaporator.

    • Vortex mixer.

    • Heating block or oil bath.

    • Dose calibrator.

    • Analytical HPLC or radio-TLC for quality control.

Protocol for ¹⁸F-Labeling of a Cyclohexylamine Analog

Step 1: [¹⁸F]Fluoride Trapping and Elution

  • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture onto a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).

  • Wash the cartridge with anhydrous acetonitrile to remove residual water.

  • Prepare an elution solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).

  • Elute the trapped [¹⁸F]fluoride from the cartridge with the elution solution into the reaction vessel.

Step 2: Azeotropic Drying

  • Heat the reaction vessel to 100-120 °C under a stream of nitrogen or argon to azeotropically remove the water with acetonitrile. Repeat this step with additional anhydrous acetonitrile (2 x 1 mL) to ensure the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex is anhydrous.

Step 3: Radiolabeling Reaction

  • Dissolve the N-protected-4-(tosyloxy)cyclohexylamine precursor (2-5 mg) in anhydrous DMSO or acetonitrile (0.5-1.0 mL).

  • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

  • Seal the reaction vessel and heat to 100-130 °C for 10-20 minutes.

  • After the reaction, cool the vessel to room temperature.

Step 4: Deprotection

  • Add 0.5-1.0 mL of 2-4 M HCl to the reaction mixture.

  • Heat the mixture at 80-100 °C for 5-10 minutes to remove the protecting group (e.g., Boc).

  • Cool the reaction mixture to room temperature and neutralize with a stoichiometric amount of sodium bicarbonate solution.

Step 5: Purification

  • Dilute the neutralized reaction mixture with mobile phase for HPLC purification.

  • Inject the mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute with a suitable mobile phase (e.g., a gradient of ethanol/water or acetonitrile/water with 0.1% trifluoroacetic acid) at a flow rate of 4-5 mL/min.

  • Collect the radioactive peak corresponding to the ¹⁸F-labeled cyclohexylamine analog.

  • Remove the HPLC solvent from the collected fraction using a rotary evaporator.

  • Reformulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol).

Step 6: Quality Control

  • Radiochemical Purity: Analyze an aliquot of the final product by analytical radio-HPLC or radio-TLC to determine the percentage of radioactivity associated with the desired product.

  • Chemical Purity: Analyze the final product by analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.

  • Specific Activity: Measure the total radioactivity of the final product using a dose calibrator and determine the mass of the product by analytical HPLC with a standard curve. Calculate the specific activity in GBq/µmol.

  • Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol, DMSO) using gas chromatography (GC).

  • pH: Measure the pH of the final formulation.

  • Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of bacterial endotoxins.

Data Presentation

The following table summarizes typical quantitative data obtained from the radiolabeling of fluorinated cyclohexylamine analogs via nucleophilic substitution. The values are representative and may vary depending on the specific precursor, reaction conditions, and synthesis platform.

ParameterTypical Range
Radiochemical Yield (decay-corrected) 20 - 50%
Radiochemical Purity > 98%
Chemical Purity > 95%
Specific Activity (at end of synthesis) 40 - 150 GBq/µmol
Total Synthesis Time 60 - 90 minutes

Visualizations

Experimental Workflow for ¹⁸F-Radiolabeling

Radiolabeling_Workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production ([¹⁸O(p,n)¹⁸F]) QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA [¹⁸F]F⁻ in [¹⁸O]H₂O Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Trapped [¹⁸F]F⁻ Drying Azeotropic Drying Elution->Drying [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex Precursor Precursor Addition (Protected Aminocyclohexyl-OTs) Labeling ¹⁸F-Labeling Reaction (100-130°C, 10-20 min) Drying->Labeling Precursor->Labeling Deprotection Amine Deprotection (Acidic Hydrolysis) Labeling->Deprotection HPLC Semi-preparative HPLC Purification Deprotection->HPLC Solvent_Removal Solvent Removal HPLC->Solvent_Removal Formulation Formulation in Saline/EtOH Solvent_Removal->Formulation QC Radiochemical Purity (HPLC/TLC) Chemical Purity (HPLC) Specific Activity Residual Solvents (GC) pH, Sterility, Endotoxins Formulation->QC

Caption: Workflow for the ¹⁸F-radiolabeling of fluorinated cyclohexylamine analogs.

Application Note: Characterization of 4,4-Difluorocyclohexanamine using ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This application note details the nuclear magnetic resonance (NMR) characterization of 4,4-Difluorocyclohexanamine, a key building block in contemporary drug discovery and development. The gem-difluoro motif is increasingly utilized to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. A comprehensive understanding of the structure and conformation of this amine is therefore critical. This document provides standardized protocols for the acquisition of ¹H and ¹⁹F NMR spectra and presents an analysis of the expected spectral features. Due to the absence of publicly available experimental NMR data for this specific molecule, the presented spectral parameters are based on established principles of NMR spectroscopy and data from analogous fluorinated cyclohexane derivatives.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile precursor for introducing the 4,4-difluorocyclohexyl moiety. The conformational behavior and electronic properties of this amine are of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such fluorinated compounds. This note focuses on the application of ¹H and ¹⁹F NMR for the detailed characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹⁹F NMR data for this compound. It is important to note that these are predicted values and require experimental verification.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constants (J) [Hz]
H1 (methine)~ 2.7 - 3.1m-
H2, H6 (axial)~ 1.5 - 1.7m-
H2, H6 (equatorial)~ 1.8 - 2.0m-
H3, H5 (axial)~ 1.7 - 1.9ddd³JHH(ax,ax) ≈ 12-14, ³JHH(ax,eq) ≈ 4-5, ³JHF(ax,F) ≈ 3-5
H3, H5 (equatorial)~ 2.0 - 2.2ddd³JHH(eq,ax) ≈ 4-5, ²JHH(eq,eq) ≈ 2-3, ³JHF(eq,F) ≈ 18-22
NH₂~ 1.2 - 2.0br s-
Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃
AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constants (J) [Hz]
F4~ -90 to -105m-

Experimental Protocols

A detailed methodology for the acquisition of high-quality NMR spectra is provided below.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or Dimethyl Sulfoxide-d₆) in a standard 5 mm NMR tube.

  • For ¹H NMR in Chloroform-d, no internal standard is typically required as the residual solvent peak can be used for referencing. For other solvents, an appropriate internal standard may be added.

  • For ¹⁹F NMR, an external standard such as trifluorotoluene can be used in a sealed capillary insert.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probe: Standard broadband or proton-dedicated probe.

  • Temperature: 298 K.

  • Experiment: Standard ¹H single-pulse acquisition.

  • Parameters:

    • Spectral Width: 16 ppm centered at approximately 6 ppm.

    • Pulse Width: 30-degree flip angle.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16 to 64.

  • Processing: Apply a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction.

¹⁹F NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probe: A fluorine-capable probe is required.

  • Temperature: 298 K.

  • Experiment: Standard ¹⁹F single-pulse acquisition with proton decoupling.

  • Parameters:

    • Spectral Width: 200 ppm centered at approximately -150 ppm.

    • Pulse Width: 30-degree flip angle.

    • Acquisition Time: ≥ 1 second.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 128 to 512.

  • Processing: Apply a line broadening of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction.

Structural Elucidation and Data Interpretation

The ¹H NMR spectrum of this compound is expected to be complex due to second-order coupling effects and coupling to fluorine. The protons on the carbons adjacent to the CF₂ group (H3 and H5) will be the most informative, exhibiting characteristic splitting patterns due to both geminal and vicinal proton-proton couplings, as well as vicinal proton-fluorine couplings. The magnitude of the ³JHF coupling constant is highly dependent on the dihedral angle between the C-H and C-F bonds, providing valuable conformational information.

The ¹⁹F NMR spectrum is anticipated to show a single resonance for the two chemically equivalent fluorine atoms. This signal will be a complex multiplet due to coupling with the four neighboring protons on C3 and C5. Proton-decoupled ¹⁹F NMR experiments will simplify this to a singlet, confirming the chemical equivalence of the two fluorine atoms.

Visualizations

The following diagrams illustrate the general workflow for NMR-based characterization and the logical connections in the structural analysis.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Sample Weighing b Dissolution in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1H NMR Spectrum Acquisition c->d e 19F NMR Spectrum Acquisition c->e f Fourier Transformation d->f e->f g Phasing & Baseline Correction f->g h Peak Picking & Integration g->h i Coupling Constant Analysis h->i j Structural Confirmation i->j

Caption: NMR Experimental and Analysis Workflow.

G cluster_data Spectroscopic Data cluster_info Derived Information H1_NMR 1H NMR Data (δ, J, multiplicity) Connectivity Proton Connectivity (from J-coupling) H1_NMR->Connectivity HF_Coupling Proton-Fluorine Interactions H1_NMR->HF_Coupling F19_NMR 19F NMR Data (δ, J, multiplicity) F19_NMR->HF_Coupling Conformation Ring Conformation (from J-values) Connectivity->Conformation HF_Coupling->Conformation Structure Final Structure of This compound Conformation->Structure

Application Notes and Protocols for the Mass Spectrometry Analysis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantitative analysis of 4,4-Difluorocyclohexanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a valuable building block in medicinal chemistry and drug discovery, making its accurate quantification essential for pharmacokinetic studies and process monitoring.[1][2][3] This document outlines a complete workflow, from sample preparation to data analysis, and includes a predicted fragmentation pattern to aid in method development. The provided methodology is intended as a starting point for researchers to develop and validate a robust analytical method for this compound.

Introduction

This compound is a fluorinated cyclic amine that is increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[2] Consequently, sensitive and selective analytical methods are required for its determination in various matrices, particularly in biological fluids for preclinical and clinical studies. LC-MS/MS offers the necessary sensitivity and specificity for this purpose.[4][5] This document describes a reverse-phase LC-MS/MS method for the quantification of this compound.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound is crucial for developing a selective MS/MS method. Based on the general principles of amine fragmentation, alpha-cleavage is expected to be a dominant pathway.[6][7] The presence of electronegative fluorine atoms can also influence fragmentation. The proposed fragmentation pathway is illustrated below. The molecular ion ([M+H]⁺) of this compound has a mass-to-charge ratio (m/z) of 136.1. Alpha-cleavage adjacent to the amine group is predicted to result in the loss of ammonia (NH₃), leading to a significant fragment ion.

fragmentation parent This compound [M+H]⁺ = m/z 136.1 fragment1 Loss of NH₃ Fragment Ion = m/z 119.1 parent->fragment1 Alpha-Cleavage fragment2 Further Fragmentation (e.g., loss of HF) Fragment Ion = m/z 99.1 fragment1->fragment2 Neutral Loss

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
MRM Transitions Analyte: 136.1 -> 119.1, IS: (To be determined)

Quantitative Data and Method Performance (Representative Data)

The following tables summarize the expected performance of a validated LC-MS/MS method for this compound.

Calibration Curve
AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Precision and Accuracy
QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (3)< 10< 1090 - 110
Medium (100)< 5< 595 - 105
High (800)< 5< 595 - 105

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive starting point for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound. The outlined protocols and predicted fragmentation will aid researchers in establishing a reliable analytical workflow critical for advancing drug development programs that utilize this important chemical building block. The provided representative data demonstrates the expected performance of a well-optimized method.

References

Application Notes and Protocols for 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexanamine and its hydrochloride salt are important building blocks in medicinal chemistry and drug development. The hydrochloride form is noted as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[1][2][3] Proper handling and storage of this compound are critical to ensure researcher safety, maintain compound integrity, and achieve reproducible experimental results. These application notes provide a comprehensive guide to the safe handling, storage, and preliminary assessment of this compound.

Compound Information and Properties

The following tables summarize the key physical, chemical, and safety information for this compound and its hydrochloride salt.

Table 1: Chemical and Physical Properties

PropertyThis compoundThis compound Hydrochloride
CAS Number 458566-84-2[4]675112-70-6[5][6]
Molecular Formula C₆H₁₁F₂N[4]C₆H₁₂ClF₂N[1][5][7]
Molecular Weight 135.16 g/mol [4]171.62 g/mol [1][5][6]
Appearance Data not availableWhite to off-white crystalline solid[7][8]
Boiling Point 141.2 °C at 760 mmHg[4]Data not available
Melting Point Data not available106 - 107 °C[5]
Solubility Data not availableSoluble in water[7][8]
Purity Typically available as 95+%[4]Typically available as 97%[6]

Table 2: Safety and Hazard Information

Hazard CategoryGHS Classification and Statements
Acute Toxicity Harmful if swallowed (H302)[6][9]
Skin Corrosion/Irritation Causes skin irritation (H315)[5][6][9]
Eye Damage/Irritation Causes serious eye irritation (H319)[5][6][9]
Respiratory Sensitization May cause respiratory irritation (STOT SE 3, H335)[5][6][9]
Signal Word Warning[5][6]
Hazard Pictogram GHS07 (Exclamation Mark)[5][6]

Mechanism of Action: Inhibition of 11β-HSD1

This compound hydrochloride is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is crucial for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates a wide range of physiological processes, including glucose metabolism and inflammation.[6][9][10] By generating active glucocorticoids at the tissue level, 11β-HSD1 can amplify glucocorticoid receptor (GR) activation.[9][10] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and type 2 diabetes, as excess cortisol can lead to insulin resistance.[6] The inhibition of 11β-HSD1 by compounds like this compound hydrochloride blocks this conversion, thereby reducing local cortisol levels and mitigating its downstream effects.

G Figure 1. Simplified 11β-HSD1 Signaling Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor Inhibition cluster_Cytoplasm Cytoplasm / Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Inhibitor This compound Hydrochloride Inhibitor->HSD11B1 Gene Target Gene Transcription GR->Gene Activation Downstream Downstream Gene->Downstream Biological Effects (e.g., Gluconeogenesis, Insulin Resistance)

Caption: Figure 1. Inhibition of the 11β-HSD1 pathway by this compound HCl.

Experimental Protocols

The following protocols provide detailed procedures for the safe handling and storage of this compound and its salts.

Protocol for Receiving and Initial Inspection
  • Verify Shipment: Upon receipt, confirm that the container label matches the order information (CAS No. 675112-70-6 or 458566-84-2).

  • Inspect Container: Examine the container for any signs of damage, such as cracks or loose caps. If damage is found, do not open the container. Isolate it in a fume hood and contact your institution's Environmental Health & Safety (EHS) office.

  • Log Inventory: Record the date of receipt, quantity, and assigned storage location in the laboratory chemical inventory system.

  • Review SDS: Ensure the Safety Data Sheet (SDS) is accessible to all laboratory personnel who will handle the compound.[11]

Protocol for Storage
  • Storage Location: Store the compound in a cool, dry, and well-ventilated area.[5][12] While some suppliers ship at room temperature[6], refrigeration is a viable option for long-term storage to ensure stability.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][12][13]

  • Incompatibilities: Store away from strong oxidizing agents.[5][13] Segregate from acids and bases to prevent unintended reactions.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.[11][14]

G Figure 2. Chemical Handling Workflow Start Receive Chemical Inspect Inspect Container Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in Fume Hood or Ventilated Enclosure PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Waste Dispose of Waste (Follow Institutional Guidelines) Experiment->Waste Clean Clean Work Area & Wash Hands Waste->Clean End End Clean->End

Caption: Figure 2. General workflow for handling this compound in the laboratory.

Protocol for Weighing and Solution Preparation
  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[5][11][15]

  • Engineering Controls: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[5][14]

  • Weighing:

    • Place an analytical balance inside the fume hood or use a dedicated enclosed balance.[5]

    • Use a weigh boat or pre-weighed vial to handle the powder.

    • Carefully transfer the desired amount of solid using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the weighed solid to the appropriate solvent in a labeled flask or vial. This compound hydrochloride is soluble in water.[7][8]

    • If sonication is required to aid dissolution, ensure the container is capped.

    • Prepare solutions fresh for each experiment if stability in the solvent is unknown.

Protocol for Preliminary Chemical Stability Assessment

This protocol outlines a method to assess the stability of this compound in aqueous solution at different pH values.

  • Materials:

    • This compound

    • DMSO (for stock solution)

    • Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)

    • HPLC or LC-MS system

    • Incubator or water bath set at 37°C

  • Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

    • Working Solutions: Dilute the stock solution to a final concentration of 1-5 µM in each of the aqueous buffers.[16]

    • Time Points: Aliquot samples from each working solution at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Incubation: Incubate the working solutions at 37°C between time points.

    • Sample Quenching: At each time point, transfer an aliquot into a vial containing a quench solution (e.g., methanol) to stop any degradation and store at -20°C until analysis.[16]

    • Analysis: Analyze all samples by LC-MS. The stability is determined by calculating the percentage of the parent compound remaining at each time point relative to the amount at time zero.

Spill and Waste Management

  • Spill Response:

    • Minor Spill: For a small spill of solid material within a fume hood, carefully sweep or shovel the material into a labeled waste container.[5] Avoid generating dust. Clean the area with a damp cloth.

    • Major Spill: In case of a larger spill, evacuate the area and alert others. Contact your institution's EHS department immediately.[11]

  • Waste Disposal:

    • Dispose of unused solid compound and contaminated materials (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container.

    • Aqueous waste solutions should be collected in a designated hazardous waste container. Do not pour down the drain.

    • Follow all local, state, and federal regulations for chemical waste disposal.[14]

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[5][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][9][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,4-Difluorocyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential challenges during the synthesis. The primary focus is on the identification and mitigation of common byproducts.

The synthesis of this compound typically proceeds via a two-step process: the oximation of 4,4-Difluorocyclohexanone followed by the reduction of the resulting 4,4-Difluorocyclohexanone oxime. Byproducts can arise from both of these stages.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The most frequently observed impurities can originate from both the oximation and the reduction steps. These include:

  • From the oximation step: Unreacted 4,4-Difluorocyclohexanone.

  • From the reduction step:

    • Unreacted 4,4-Difluorocyclohexanone oxime (incomplete reduction).

    • N-(4,4-Difluorocyclohexyl)hydroxylamine (a partially reduced intermediate).

    • Bis(4,4-difluorocyclohexyl)amine (a secondary amine byproduct).

    • 4,4-Difluorocyclohexanol (from reduction of any leftover ketone).

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A2: Identification can be achieved by comparing the retention times and mass spectra of the peaks in your sample with those of the expected products and byproducts. The table below summarizes the expected molecular weights of the target molecule and common byproducts.

Q3: Is it possible that the gem-difluoro group is unstable during the reduction step, leading to defluorinated byproducts?

A3: While gem-difluoroalkenes can be susceptible to hydrodefluorination under certain catalytic conditions, the gem-difluoro group on a saturated cyclohexane ring is generally stable under standard oxime reduction conditions, such as catalytic hydrogenation (e.g., with Pd/C) or reduction with metal hydrides like Lithium Aluminum Hydride (LiAlH₄). Therefore, the formation of significant amounts of monofluorinated or non-fluorinated cyclohexanamine is unlikely.

Q4: My reaction yield is low, and I have a significant amount of unreacted 4,4-Difluorocyclohexanone oxime. What are the possible causes and solutions?

A4: Low conversion during the reduction step can be due to several factors:

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount, and often an excess, of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and used in an appropriate loading.

  • Reaction Conditions: The reaction may require specific temperatures, pressures (for hydrogenation), or reaction times to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal conditions.

  • Catalyst Poisoning (for hydrogenation): Impurities from the previous step or the solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.

Troubleshooting and Optimization

This section provides a logical workflow to identify and resolve common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Analyze crude product by GC-MS check_purity Is the purity of this compound >95%? start->check_purity identify_impurities Identify major impurities by MS fragmentation and retention time check_purity->identify_impurities No end_success End: Product meets specifications check_purity->end_success Yes is_ketone Major impurity is 4,4-Difluorocyclohexanone? identify_impurities->is_ketone is_oxime Major impurity is 4,4-Difluorocyclohexanone oxime? identify_impurities->is_oxime is_hydroxylamine Major impurity is N-(4,4-Difluorocyclohexyl)hydroxylamine? identify_impurities->is_hydroxylamine is_secondary_amine Major impurity is Bis(4,4-difluorocyclohexyl)amine? identify_impurities->is_secondary_amine sol_ketone Optimize oximation step: - Increase reaction time - Ensure purity of hydroxylamine - Purify oxime before reduction is_ketone->sol_ketone Yes sol_oxime Optimize reduction step: - Increase amount of reducing agent - Increase reaction time/temperature - Check catalyst activity (if applicable) is_oxime->sol_oxime Yes sol_hydroxylamine Optimize reduction step: - Increase reaction time/temperature - Use a stronger reducing agent is_hydroxylamine->sol_hydroxylamine Yes sol_secondary_amine Optimize reduction conditions: - Lower reaction temperature - Use a less reactive reducing agent - Add a Lewis acid to modulate reactivity is_secondary_amine->sol_secondary_amine Yes purification Purification required: - Acid-base extraction - Distillation - Column chromatography sol_ketone->purification sol_oxime->purification sol_hydroxylamine->purification sol_secondary_amine->purification end_reanalyze Re-analyze purified product purification->end_reanalyze end_reanalyze->check_purity

Caption: Troubleshooting workflow for identifying and resolving byproduct formation in the synthesis of this compound.

Data Presentation

The following table summarizes the molecular weights of the desired product and common byproducts, which is useful for their identification in mass spectrometry analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4,4-DifluorocyclohexanoneC₆H₈F₂O134.12Starting Material
4,4-Difluorocyclohexanone oximeC₆H₉F₂NO149.14Intermediate
This compound C₆H₁₁F₂N 135.16 Target Product
N-(4,4-Difluorocyclohexyl)hydroxylamineC₆H₁₁F₂NO151.16Incomplete Reduction
Bis(4,4-difluorocyclohexyl)amineC₁₂H₂₀F₄N270.29Secondary Amine Byproduct
4,4-DifluorocyclohexanolC₆H₁₀F₂O136.14Byproduct

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone Oxime

This protocol describes the formation of the oxime from the corresponding ketone.

OximationWorkflow Experimental Workflow for Oximation start Start: Dissolve 4,4-Difluorocyclohexanone in Ethanol/Water add_reagents Add Hydroxylamine Hydrochloride and Sodium Acetate start->add_reagents reflux Heat to reflux for 1-2 hours add_reagents->reflux monitor Monitor reaction by TLC or GC-MS reflux->monitor monitor->reflux Incomplete workup Cool to room temperature and add water monitor->workup Reaction complete extract Extract with an organic solvent (e.g., Ethyl Acetate) workup->extract dry_concentrate Dry organic layer (e.g., with Na₂SO₄) and concentrate under reduced pressure extract->dry_concentrate end End: Obtain crude 4,4-Difluorocyclohexanone oxime dry_concentrate->end

Caption: Step-by-step workflow for the synthesis of 4,4-Difluorocyclohexanone oxime.

Materials:

  • 4,4-Difluorocyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4,4-Difluorocyclohexanone (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

Protocol 2: Reduction of 4,4-Difluorocyclohexanone Oxime

This protocol outlines a general procedure for the reduction of the oxime to the target amine using catalytic hydrogenation.

Materials:

  • 4,4-Difluorocyclohexanone oxime

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 4,4-Difluorocyclohexanone oxime (1.0 eq) in ethanol or methanol.

  • Carefully add Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake and/or TLC/GC-MS analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound

This protocol describes a common method for purifying the crude amine product.

Procedure:

  • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • To remove unreacted oxime, an acid wash can be performed. Extract the organic layer with dilute hydrochloric acid (1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, while the less basic oxime will remain in the organic layer.

  • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking).

Technical Support Center: Reductive Amination of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of fluorinated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this important transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination of a fluorinated ketone proceeding so slowly or not at all?

A1: The primary reason for slow or failed reactions is the reduced electrophilicity of the fluorinated ketone's carbonyl carbon. The strong electron-withdrawing effect of the fluorine atoms deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the amine. This initial imine or iminium ion formation is often the rate-limiting step.

To overcome this, consider the following:

  • Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) can activate the carbonyl group, facilitating the initial nucleophilic attack.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for imine formation.

  • Dehydrating Agents: The formation of the imine/iminium ion is an equilibrium process that produces water. Removing water using molecular sieves or a Dean-Stark trap can drive the equilibrium towards the product.[2]

Q2: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Several side reactions can occur during the reductive amination of fluorinated ketones:

  • Reduction of the Ketone: Strong reducing agents like sodium borohydride can directly reduce the starting ketone to the corresponding alcohol, competing with the desired amination pathway.[1][3] To mitigate this, use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3][4]

  • Over-alkylation: Primary amines can react further to form tertiary amines. To control this, use a stoichiometric amount of the primary amine or a stepwise procedure where the imine is formed first, followed by reduction.

  • Isomerization and Dehydrofluorination: In some cases, particularly with α-fluoroketones, isomerization of the initially formed imine can occur, leading to undesired regioisomers. Additionally, dehydrofluorination can be a competing pathway, especially under basic conditions or at elevated temperatures. Careful control of the reaction pH and temperature is crucial.

Q3: How do I choose the right reducing agent for my fluorinated ketone?

A3: The choice of reducing agent is critical for a successful reductive amination. A good reducing agent should selectively reduce the imine or iminium ion in the presence of the ketone.

Reducing AgentSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB)HighDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and highly selective, good for one-pot reactions. Moisture-sensitive.[1][5]
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol (MeOH), Ethanol (EtOH)Effective and selective, but highly toxic and generates cyanide waste. Requires careful handling and disposal.[1][4]
Sodium Borohydride (NaBH₄)LowMethanol (MeOH), Ethanol (EtOH)Can reduce the starting ketone. Best used in a two-step procedure after imine formation is complete.[1][6]
Catalytic Hydrogenation (H₂/Catalyst)VariesVaries"Green" alternative, but the catalyst can sometimes be deactivated by the amine or sulfur-containing compounds.[2]

Q4: What are the best practices for setting up and monitoring the reaction?

A4: For optimal results:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Solvent Choice: Use anhydrous solvents to favor imine formation. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for reactions with STAB.[7] Alcohols like methanol are often used with borohydride reagents but can sometimes participate in side reactions.[8]

  • Monitoring Progress: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the reductive amination of fluorinated ketones.

Problem: Low or No Product Yield

LowYieldTroubleshooting cluster_ImineFormation Troubleshoot Imine Formation cluster_ReductionStep Troubleshoot Reduction Step Start Low/No Yield CheckImine Verify Imine/Iminium Ion Formation (TLC, GC-MS, NMR) Start->CheckImine ImineNo No Imine Detected CheckImine->ImineNo No ImineYes Imine Detected CheckImine->ImineYes Yes AddCatalyst Add Acid Catalyst (e.g., AcOH, Ti(OiPr)₄) ImineNo->AddCatalyst Action CheckReduction Verify Reducing Agent Activity ImineYes->CheckReduction Action IncreaseTemp Increase Reaction Temperature AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) ReductionNo Inactive/Ineffective Reducing Agent CheckReduction->ReductionNo No ReductionYes Active Reducing Agent CheckReduction->ReductionYes Yes UseFresh Use Fresh Reducing Agent ReductionNo->UseFresh Solution CheckConditions Review Reaction Conditions (pH, Temp) ReductionYes->CheckConditions Next Step ChangeAgent Consider a Different Reducing Agent

Caption: Troubleshooting workflow for low or no product yield.

Problem: Presence of Ketone Starting Material in the Final Product

KetoneContamination cluster_Solutions Recommended Actions Start Ketone in Product Cause Probable Cause: Inefficient Imine Formation or Premature Reduction Start->Cause Solution Solution Cause->Solution TwoStep Perform a Two-Step Reaction: 1. Form Imine (with catalyst/heat) 2. Add Reducing Agent Solution->TwoStep Option 1 MilderReductant Use a Milder, More Selective Reducing Agent (e.g., STAB) Solution->MilderReductant Option 2

Caption: Troubleshooting workflow for ketone contamination in the final product.

Experimental Protocols

General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants.

  • Acid Catalyst (Optional): If imine formation is slow, add a catalytic amount of glacial acetic acid (0.1-0.5 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-4 hours, or until imine formation is observed by TLC or GC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress until the imine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reductive Amination of Hexafluoroacetone with Ammonia

This procedure is adapted for the highly reactive and gaseous nature of hexafluoroacetone.

  • Setup: In a three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer, place previously dried pyridine.

  • Cooling: Cool the pyridine to -40°C under a nitrogen atmosphere.

  • Hexafluoroacetone Addition: Add hexafluoroacetone (1.0 equiv.) from a cylinder through the gas inlet tube over 30 minutes, maintaining the pyridine solution below -20°C.

  • Ammonia Addition: Distill liquid ammonia (1.05 equiv.) into the pyridine solution over 1 hour.

  • Dehydration and Imine Formation: Replace the gas inlet with a dropping funnel and heat the mixture to 40°C. Add phosphorus oxychloride (0.9 equiv.) dropwise to maintain a gentle reflux, which facilitates dehydration and imine formation. The hexafluoroacetone imine (b.p. 16°C) is collected in a cold trap.

  • Reduction: The isolated imine can then be reduced using a suitable reducing agent (e.g., NaBH₄ in ethanol) in a separate step to yield the corresponding amine.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of various Ketones

Ketone SubstrateAmineReducing AgentSolventYield (%)Reference
4'-FluoroacetophenoneBenzylamineNaBH(OAc)₃DCE95--INVALID-LINK--
4'-TrifluoromethylacetophenonePiperidineNaBH(OAc)₃DCE92--INVALID-LINK--
CyclohexanoneAnilineNaBH₃CNMeOH85--INVALID-LINK--
AcetoneBenzylamineNaBH₄MeOH78--INVALID-LINK--

Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Optimization is often necessary.

Signaling Pathways and Workflows

General Reductive Amination Workflow

ReductiveAminationWorkflow Start Start Combine Combine Fluorinated Ketone, Amine, and Solvent Start->Combine AddCatalyst Add Acid Catalyst (Optional) Combine->AddCatalyst ImineFormation Stir for Imine/Iminium Ion Formation AddCatalyst->ImineFormation AddReductant Add Reducing Agent ImineFormation->AddReductant Monitor Monitor Reaction (TLC, GC-MS) AddReductant->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Purify Product (Chromatography) Workup->Purify End Final Product Purify->End

Caption: A typical experimental workflow for reductive amination.

References

Technical Support Center: Optimizing Synthesis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4-Difluorocyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory synthesis is the reductive amination of 4,4-difluorocyclohexanone. This two-step, one-pot process involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine. The resulting amine is often converted to its hydrochloride salt for improved stability and ease of handling.

Q2: What are the critical parameters to control during the reductive amination?

A2: Key parameters to control for a successful synthesis include:

  • Purity of 4,4-difluorocyclohexanone: Impurities in the starting material can lead to side reactions and complicate purification.

  • Ammonia source and concentration: A large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of the secondary amine byproduct. Anhydrous ammonia sources, such as a solution of ammonia in methanol, are often preferred over aqueous ammonia to prevent side reactions.

  • Choice of reducing agent: The reducing agent should be selective for the imine over the ketone. Sodium borohydride is a common choice, though more selective agents like sodium cyanoborohydride or sodium triacetoxyborohydride can also be used.

  • Reaction temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally favored to minimize the formation of over-alkylation products.

  • Solvent: Anhydrous solvents such as methanol or ethanol are typically used to facilitate the reaction and prevent unwanted hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Useful for qualitative monitoring of the disappearance of the starting ketone.

  • GC-MS: A powerful tool for identifying the presence of the desired product, unreacted starting material, and volatile impurities like the secondary amine byproduct.

  • NMR: Provides structural confirmation of the product and can be used to assess the purity of the final compound.

Q4: What is the best way to purify the final product?

A4: this compound is typically purified by converting it to its hydrochloride salt, which can then be isolated by crystallization. The free amine can be regenerated by treatment with a base. The hydrochloride salt is a white crystalline solid, which is more stable and easier to handle than the free amine.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete imine formation.Ensure anhydrous conditions by using dry solvents and reagents. A dehydrating agent like molecular sieves can be added. Use a large excess of an anhydrous ammonia source (e.g., 7N ammonia in methanol).
Inefficient reduction of the imine.Ensure the reducing agent is added in appropriate stoichiometric amounts and that it is active. The reaction may require a longer reaction time or a slight increase in temperature after the initial low-temperature addition.
Loss of product during workup.This compound can have some water solubility. Ensure thorough extraction with a suitable organic solvent. Back-extraction of the aqueous layer may be necessary.
Presence of significant amounts of bis(4,4-difluorocyclohexyl)amine (secondary amine) impurity Insufficient excess of ammonia.Use a large excess of ammonia (10-20 equivalents or more) relative to the 4,4-difluorocyclohexanone.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the bimolecular reaction leading to the secondary amine.
Unreacted 4,4-difluorocyclohexanone remaining Insufficient reducing agent.Ensure the correct stoichiometry of the reducing agent is used. Add the reducing agent in portions to maintain its activity.
Imine formation is slow or incomplete.Allow sufficient time for imine formation before adding the reducing agent. Consider using a catalyst, such as a Lewis acid, to promote imine formation, though this may require further optimization.
Difficulty in isolating the hydrochloride salt Product is not precipitating.Ensure the solution of the free amine is sufficiently concentrated before adding HCl. The choice of solvent for precipitation is critical; a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, hexane) should be used.
An oil is formed instead of a crystalline solid.Impurities can inhibit crystallization. Purify the crude free amine by distillation or column chromatography before salt formation. Try different crystallization solvents or solvent mixtures.

Data Presentation

Table 1: Typical Reaction Conditions for Reductive Amination of 4,4-Difluorocyclohexanone

ParameterCondition
Starting Material 4,4-Difluorocyclohexanone
Ammonia Source 7N Ammonia in Methanol
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Anhydrous Methanol
Temperature 0 °C to Room Temperature
Reaction Time 4 - 12 hours
Typical Yield 60 - 80% (may vary)

Table 2: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
CAS Number 458566-84-2675112-70-6
Molecular Formula C₆H₁₁F₂NC₆H₁₂ClF₂N
Molecular Weight 135.15 g/mol 171.61 g/mol
Appearance Colorless liquidWhite to off-white crystalline solid[1]
Boiling Point Not readily availableNot applicable
Solubility Soluble in organic solventsSoluble in water[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-difluorocyclohexanone (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 7N ammonia in methanol (10-20 eq) to the cooled ketone solution while stirring.

    • Continue stirring the mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the reaction mixture in small portions.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

    • The this compound hydrochloride should precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the purified this compound hydrochloride under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4,4-Difluorocyclohexanone imine Imine Formation (NH3/MeOH, 0°C) start->imine 1.0 eq reduction Reduction (NaBH4, 0°C -> RT) imine->reduction Imine intermediate crude_amine Crude this compound reduction->crude_amine salt Salt Formation (HCl/Ether) crude_amine->salt filtration Filtration & Washing salt->filtration Precipitate final_product Pure this compound HCl filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound Hydrochloride.

troubleshooting_logic cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Purify Starting Ketone check_sm->purify_sm temp Temperature too high? (-> Secondary Amine) check_conditions->temp ammonia Insufficient NH3 excess? (-> Secondary Amine) check_conditions->ammonia reducer Inactive/Insufficient Reducer? (-> Unreacted Ketone) check_conditions->reducer optimize_cryst Optimize Crystallization check_workup->optimize_cryst lower_temp Lower Reaction Temperature temp->lower_temp increase_nh3 Increase NH3 Equivalents ammonia->increase_nh3 check_reducer Verify Reducer Activity/Amount reducer->check_reducer

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: 4,4-Difluorocyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4-Difluorocyclohexanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, primarily through the reductive amination of 4,4-Difluorocyclohexanone.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Imine Formation The initial reaction between 4,4-Difluorocyclohexanone and the amine source (e.g., ammonia) is crucial. Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a Dean-Stark apparatus to remove water azeotropically. The use of a Lewis acid catalyst, such as Ti(Oi-Pr)₄, can also promote imine formation.[1]
Inefficient Reduction of the Imine The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the iminium ion in the presence of the ketone.[1][2] If using sodium borohydride (NaBH₄), it should be added after sufficient time has been allowed for imine formation to avoid reduction of the starting ketone.[2] Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is another powerful method.[3]
Catalyst Inactivity For catalytic hydrogenation, ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvents. If using a heterogeneous catalyst, ensure efficient stirring to maximize contact between the catalyst, reactants, and hydrogen.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), and solvent. For reductive amination with ammonia, using aqueous ammonia under mild conditions (50°C, 10 bar H₂) with a suitable catalyst has been shown to be effective for related ketones.[4]

Issue 2: Low Purity of this compound

Potential Cause Recommended Solution
Presence of Unreacted 4,4-Difluorocyclohexanone This indicates incomplete reaction. Monitor the reaction progress using GC-MS or TLC to ensure full conversion of the starting material. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Formation of Secondary Amine Byproducts Dialkylation can be an issue in reductive aminations. Using a large excess of the amine source (ammonia) can help to minimize the formation of the secondary amine, bis(4,4-difluorocyclohexyl)amine.
Presence of Imine Intermediate Incomplete reduction will leave the imine intermediate as an impurity. Ensure sufficient reducing agent is used and that the reaction is allowed to proceed to completion.
Ineffective Purification Purification of the free amine by distillation can be challenging due to its physical properties. Conversion to the hydrochloride salt is a highly effective method for purification and improves the stability and handling of the final product.[5] The salt can be precipitated from a suitable solvent, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the reductive amination of 4,4-Difluorocyclohexanone. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

Q2: How can I prepare the starting material, 4,4-Difluorocyclohexanone?

A2: A common route involves the fluorination of 1,4-cyclohexanedione monoethylene ketal, followed by deprotection.

Q3: What are the best catalysts for the reductive amination of 4,4-Difluorocyclohexanone?

A3: Several catalysts can be effective. For catalytic hydrogenation, Raney Nickel and Palladium on carbon (Pd/C) are common choices. Bimetallic catalysts, such as Rh-Ni on a silica support, have also shown high efficiency in the reductive amination of cyclohexanones.

Q4: How can I effectively purify the final product?

A4: Purification of the free amine can be achieved by distillation. However, a more robust and common method is to convert the amine to its hydrochloride salt.[5] This allows for purification by crystallization or precipitation, which is often more effective at removing impurities. The hydrochloride salt is also typically a more stable, crystalline solid, which is easier to handle and store.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing purity?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress, allowing for the identification of the starting material, product, and potential byproducts.[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for purity assessment, although derivatization may be necessary for amines that lack a strong chromophore.[7][8][9][10]

Data Presentation

Table 1: Summary of Purity Data for this compound and its Hydrochloride Salt from Commercial Suppliers

Compound CAS Number Reported Purity
This compound458566-84-2≥95% to 99%
This compound Hydrochloride675112-70-6>97% to 99%[11][12]

Experimental Protocols

Protocol 1: Reductive Amination of 4,4-Difluorocyclohexanone using Raney Nickel

  • Reaction Setup: In a high-pressure autoclave, add 4,4-Difluorocyclohexanone (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add Raney Nickel (typically 5-10 wt% of the ketone) as a slurry in the reaction solvent.

  • Ammonia Addition: Cool the autoclave and add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or GC-MS analysis of aliquots.

  • Work-up: After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Preparation and Purification of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt should precipitate as a white solid. If precipitation is slow or incomplete, it can be induced by further cooling or by the addition of a less polar co-solvent.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Reductive Amination cluster_purification Purification Start 4,4-Difluorocyclohexanone + Ammonia Source Reaction Reaction with Reducing Agent/Catalyst Start->Reaction Monitoring Reaction Monitoring (GC-MS/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Catalyst Removal & Solvent Evaporation Monitoring->Workup Complete Crude_Product Crude this compound Workup->Crude_Product Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Acidification Add HCl Solution Dissolution->Acidification Precipitation Precipitation of Hydrochloride Salt Acidification->Precipitation Isolation Filtration & Washing Precipitation->Isolation Final_Product Pure this compound HCl Isolation->Final_Product troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Inefficient_Reduction Inefficient Reduction Low_Yield->Inefficient_Reduction Inactive_Catalyst Catalyst Inactivity Low_Yield->Inactive_Catalyst Suboptimal_Conditions Sub-optimal Conditions Low_Yield->Suboptimal_Conditions Anhydrous_Conditions Ensure Anhydrous Conditions Use Lewis Acid Incomplete_Imine->Anhydrous_Conditions Optimize_Reducer Optimize Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Inefficient_Reduction->Optimize_Reducer Fresh_Catalyst Use Fresh Catalyst Avoid Poisons Inactive_Catalyst->Fresh_Catalyst Optimize_Parameters Optimize T, P, Solvent Suboptimal_Conditions->Optimize_Parameters troubleshooting_purity Troubleshooting Low Purity cluster_impurities Common Impurities cluster_purification_issues Purification Issues cluster_purity_solutions Solutions Low_Purity Low Purity of This compound Unreacted_Ketone Unreacted Ketone Low_Purity->Unreacted_Ketone Secondary_Amine Secondary Amine Low_Purity->Secondary_Amine Imine_Intermediate Imine Intermediate Low_Purity->Imine_Intermediate Ineffective_Purification Ineffective Purification Low_Purity->Ineffective_Purification Drive_Reaction Drive Reaction to Completion Unreacted_Ketone->Drive_Reaction Excess_Ammonia Use Excess Ammonia Secondary_Amine->Excess_Ammonia Ensure_Reduction Ensure Complete Reduction Imine_Intermediate->Ensure_Reduction HCl_Salt Form & Recrystallize HCl Salt Ineffective_Purification->HCl_Salt

References

Technical Support Center: Fluorination of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of cyclohexanone derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for fluorinating cyclohexanone derivatives?

A1: The primary methods for introducing fluorine into cyclohexanone derivatives are electrophilic fluorination to produce α-fluorocyclohexanones and deoxyfluorination of cyclohexanol derivatives to yield fluorocyclohexanes. Geminal difluorination of cyclohexanones is also a common transformation.

  • Electrophilic Fluorination: This method introduces a fluorine atom at the α-position to the carbonyl group. It typically involves the reaction of an enol or enolate form of the cyclohexanone derivative with an electrophilic fluorine source.[1][2] Common reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).

  • Deoxyfluorination: While not a direct fluorination of cyclohexanone, this method involves the conversion of a hydroxyl group in a cyclohexanol derivative (often obtained by reduction of the corresponding cyclohexanone) to a fluorine atom. Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® are frequently used.[3][4] This can be a strategy to avoid side reactions associated with direct fluorination of the ketone.

  • Geminal Difluorination: This process replaces the carbonyl oxygen with two fluorine atoms. Reagents such as DAST are effective for this transformation.[5]

Q2: What are the major side reactions I should be aware of during the electrophilic fluorination of cyclohexanone derivatives?

A2: The most common side reactions during electrophilic fluorination are difluorination, hydration of the product, and in specific cases, deacetylation.

  • Difluorination: The introduction of a second fluorine atom at the same α-position can occur, especially with highly reactive substrates or an excess of the fluorinating agent.[6]

  • Hydration: α-Fluoroketones are susceptible to hydration across the carbonyl group to form gem-diols, particularly in the presence of water during workup or if the product is exposed to moisture.[7]

  • Deacetylation: For cyclohexanone derivatives containing an acetyl group, deacetylation has been observed as a side reaction under certain conditions, such as elevated temperatures. The exact mechanism for this is not always well-understood.

Q3: What factors influence the selectivity between monofluorination and difluorination?

A3: The stoichiometry of the fluorinating reagent is a critical factor. Using a stoichiometric amount or a slight excess of the fluorinating agent favors monofluorination. Employing a larger excess can promote difluorination.[6] The reactivity of the substrate, reaction time, and temperature also play significant roles.

Q4: How can I minimize the elimination side reaction during the deoxyfluorination of cyclohexanol derivatives?

A4: Elimination reactions, which lead to the formation of cyclohexene derivatives, are a common side reaction in deoxyfluorination, particularly with reagents like DAST. Lowering the reaction temperature is a key strategy to disfavor elimination.[4] The choice of solvent and the presence of non-nucleophilic bases can also influence the substitution-to-elimination ratio.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monofluorinated Cyclohexanone

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress by TLC or 19F NMR. If starting material remains, consider increasing the reaction time or temperature gradually.Some cyclohexanone derivatives, particularly those that enolize slowly, require more forcing conditions to react.[1]
Degraded Fluorinating Agent Use a fresh bottle of the fluorinating agent, especially for moisture-sensitive reagents like DAST or Deoxo-Fluor.These reagents can hydrolyze over time, reducing their efficacy.
Substrate Unreactivity For electrophilic fluorination, ensure the reaction conditions promote enol or enolate formation. A small amount of acid or base can catalyze this tautomerization.[1]The fluorination reaction proceeds through the enol or enolate intermediate. If the keto form is too stable or sterically hindered, the reaction will be slow or may not occur.
Side Reactions Analyze the crude reaction mixture for the presence of common side products such as difluorinated or hydrated compounds.Identifying the side products is the first step in mitigating their formation. See dedicated troubleshooting sections below.
Issue 2: Significant Formation of the Difluorinated Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Excess Fluorinating Agent Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the fluorinating agent for monofluorination.A large excess of the fluorinating agent will drive the reaction towards difluorination.[6]
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of the second fluorination.
Reactive Substrate For highly activated substrates like 1,3-dicarbonyl compounds, consider a less reactive fluorinating agent or milder reaction conditions.The increased acidity of the α-proton after the first fluorination can make the second fluorination competitive.

Illustrative Data: Stoichiometry Effect on Mono- vs. Difluorination

The following table provides illustrative yields for the fluorination of a generic cyclohexanone derivative with varying equivalents of Selectfluor®. Actual yields will depend on the specific substrate and reaction conditions.

Equivalents of Selectfluor®Monofluorinated Product Yield (%)Difluorinated Product Yield (%)
1.0755
1.56025
2.02065
Issue 3: Presence of Hydrated Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Water in Workup Minimize contact with water during the workup. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.α-Fluoroketones are electrophilic at the carbonyl carbon and readily form gem-diols in the presence of water.[7]
Moisture During Storage Store the purified product in a desiccator over a drying agent.Exposure to atmospheric moisture can lead to hydration over time.
Reversing Hydration If hydration has occurred, the gem-diol can often be converted back to the ketone by heating the sample under vacuum.The hydration equilibrium can be shifted back towards the ketone by removing water.
Issue 4: Deacetylation of the Cyclohexanone Derivative

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature If deacetylation is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.Deacetylation has been reported to occur under refluxing conditions. The mechanism is not fully understood but appears to be temperature-dependent.
Acidic/Basic Conditions Analyze the pH of the reaction mixture. If it becomes significantly acidic or basic, consider buffering the reaction or using a different fluorinating agent that operates under neutral conditions.Acid or base catalysis may promote the cleavage of the acetyl group.

Experimental Protocols

Protocol 1: Selective Monofluorination of a Cyclohexanone Derivative using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclohexanone derivative (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or 19F NMR. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Elimination in Deoxyfluorination of a Cyclohexanol Derivative with DAST

This protocol is designed to favor the substitution reaction over elimination.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the cyclohexanol derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Fluorination_Pathway Cyclohexanone Cyclohexanone Derivative Enol Enol/Enolate Intermediate Cyclohexanone->Enol Tautomerization (acid/base catalyzed) MonoFluoro α-Monofluoro- cyclohexanone (Desired Product) Enol->MonoFluoro Fluorination (e.g., Selectfluor®) DiFluoro α,α-Difluoro- cyclohexanone (Side Product) MonoFluoro->DiFluoro Further Fluorination (excess reagent) Hydrated Hydrated Product (gem-diol) MonoFluoro->Hydrated Hydration (H₂O)

Caption: Reaction pathway for the electrophilic fluorination of cyclohexanone derivatives.

Troubleshooting_Difluorination Start High percentage of difluorinated product observed CheckStoichiometry Check stoichiometry of fluorinating agent Start->CheckStoichiometry ExcessReagent Was > 1.1 eq. used? CheckStoichiometry->ExcessReagent ReduceReagent Reduce to 1.05 eq. ExcessReagent->ReduceReagent Yes CheckTemp Check reaction temperature ExcessReagent->CheckTemp No MonitorReaction Monitor reaction closely and stop upon consumption of starting material ReduceReagent->MonitorReaction HighTemp Was the reaction heated? CheckTemp->HighTemp LowerTemp Run at lower temperature HighTemp->LowerTemp Yes HighTemp->MonitorReaction No LowerTemp->MonitorReaction Deoxyfluorination_Side_Reaction Cyclohexanol Cyclohexanol Derivative ActivatedOH Activated Hydroxyl (e.g., with DAST) Cyclohexanol->ActivatedOH Activation Substitution Fluorocyclohexane (SN2 Product) ActivatedOH->Substitution Fluoride Attack (low temp) Elimination Cyclohexene (E2 Side Product) ActivatedOH->Elimination Deprotonation (high temp)

References

Technical Support Center: Troubleshooting Imine Formation with 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting imine formation with 4,4-difluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of imines from this electron-deficient ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imine formation reaction with 4,4-difluorocyclohexanone is showing low to no yield. What are the common causes and how can I improve it?

A1: Low yields in imine formation with 4,4-difluorocyclohexanone can stem from several factors, primarily related to the equilibrium nature of the reaction and the reactivity of the ketone. Here are the key aspects to consider and troubleshoot:

  • Inefficient Water Removal: Imine formation is a reversible condensation reaction that produces water.[1][2][3] Failure to remove water will prevent the equilibrium from shifting towards the product.

    • Troubleshooting:

      • Use of Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Molecular sieves (3Å or 4Å, activated) are a common and effective choice.[1][4] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to continuously remove water as it is formed.[1][2][5]

  • Suboptimal pH: The reaction rate is highly pH-dependent.[6][7]

    • Troubleshooting:

      • The optimal pH for imine formation is typically weakly acidic, around 4-5.[6][7] At lower pH, the amine nucleophile becomes protonated and non-nucleophilic. At higher pH, the carbonyl group is not sufficiently activated, and the hydroxyl group of the hemiaminal intermediate is a poor leaving group.

      • Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.

  • Reduced Reactivity of the Ketone: While the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, steric hindrance or other electronic factors might still lead to slower reaction rates compared to aldehydes. Ketones are generally less reactive than aldehydes in imine formation.[3]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using techniques like TLC or NMR and allow for longer reaction times. Gentle heating can also help to drive the reaction to completion.

      • Catalyst Choice: While acid catalysis is most common, for some substrates, base catalysis has been shown to be effective.[1]

  • Amine Reactivity: The nucleophilicity of the primary amine plays a crucial role.

    • Troubleshooting:

      • Amines with electron-donating groups are more nucleophilic and may react more readily.[8] For less reactive amines (e.g., anilines with electron-withdrawing groups), more forcing conditions (higher temperature, longer reaction time) may be necessary.

Q2: I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?

A2: While specific side reactions for 4,4-difluorocyclohexanone are not extensively documented in the provided search results, general side reactions in imine formation can be inferred:

  • Aldol Condensation: Under certain conditions (especially with base catalysis), self-condensation of the ketone can occur.

    • Troubleshooting:

      • Strictly control the reaction conditions, particularly the amount and type of catalyst. Using acid catalysis generally minimizes this side reaction.

  • Enamine Formation: If there are traces of secondary amines as impurities in your primary amine starting material, enamine formation can occur.

    • Troubleshooting:

      • Ensure the purity of your primary amine.

  • Hydrolysis of the Product: Imines can be sensitive to water and may hydrolyze back to the starting ketone and amine, especially during workup if aqueous acidic conditions are used.[3]

    • Troubleshooting:

      • Use anhydrous conditions during workup as much as possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) and work quickly.

Q3: How can I confirm the formation of the desired imine product?

A3: Standard spectroscopic techniques are used to characterize the imine product:

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching band, typically in the region of 1620-1690 cm⁻¹. The C=O stretching band of the starting ketone (around 1715 cm⁻¹) should disappear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbons adjacent to the C=N bond will show a characteristic chemical shift.

    • ¹³C NMR: The most indicative signal is the resonance of the C=N carbon, which will appear in the downfield region of the spectrum. The carbonyl carbon signal of the starting material will be absent.

    • ¹⁹F NMR: The fluorine signals will be present, and their chemical shift may be slightly different from that of the starting ketone. A publication on mechanochemical synthesis of fluorinated imines provides some example ¹⁹F NMR data for other fluorinated imines.[9]

Q4: My synthesized imine seems to be unstable. How can I handle and store it properly?

A4: The stability of imines can vary. Aliphatic imines, in particular, can be susceptible to hydrolysis in the presence of moisture.[4]

  • Handling and Storage:

    • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Use anhydrous solvents and reagents.

    • Store the purified imine under an inert atmosphere and at low temperatures.

Experimental Protocols

Below are detailed methodologies for key experiments related to imine formation.

Protocol 1: General Procedure for Imine Formation using Molecular Sieves

This protocol is adapted from a general procedure for imine synthesis with a cyclohexanone derivative.[1]

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene) is added the primary amine (1.0-1.2 eq).

  • Activated 4Å molecular sieves (powdered or pellets) are added to the mixture.

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) can be added to accelerate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or GC-MS.

  • Upon completion, the molecular sieves are removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude imine, which can be purified by distillation or chromatography if necessary.

Protocol 2: Imine Synthesis using a Dean-Stark Trap

This protocol is based on a standard procedure for azeotropic water removal.[1][5]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 4,4-difluorocyclohexanone (1.0 eq), the primary amine (1.0-1.2 eq), and a catalytic amount of p-TsOH (~0.05 eq) are dissolved in toluene.

  • The reaction mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap.

  • The reaction is continued until the theoretical amount of water is collected or until TLC/GC-MS analysis indicates the completion of the reaction.

  • The reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude imine can be purified as needed.

Data Presentation

The following table summarizes typical yields for imine formation from cyclohexanone derivatives under various conditions, which can serve as a reference for optimizing the reaction with 4,4-difluorocyclohexanone.

KetoneAmineCatalyst/MethodSolventTimeTemp.Yield (%)Reference
CyclohexanonePhenylethylaminep-TsOH, Dean-StarkCyclohexane-Reflux95[1]
4-tert-ButylcyclohexanoneIsopropylamineMolecular Sieves (4Å)Diethyl Ether5 hRT82[1]
Cyclohexanone3-Aminomethyl pyridineAcetic AcidMethanol12-15 h60-80 °C78.8[1]
1-Benzyl-4-piperidoneAllylamineK₂CO₃TolueneOvernight60 °C97[1]

Visualizations

Experimental Workflow for Imine Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification ketone 4,4-Difluorocyclohexanone mixing Mix Reactants in Anhydrous Solvent ketone->mixing amine Primary Amine amine->mixing addition Add Catalyst (e.g., p-TsOH) & Dehydrating Agent (e.g., Mol. Sieves) mixing->addition reaction Stir at RT or Heat (Monitor by TLC/GC-MS) addition->reaction filtration Filter to Remove Dehydrating Agent reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Purified Imine purification->product

Caption: A typical experimental workflow for the synthesis of an imine from 4,4-difluorocyclohexanone.

Reaction Mechanism of Imine Formation

imine_formation_mechanism ketone Ketone (Carbonyl) protonated_ketone Protonated Ketone ketone->protonated_ketone H⁺ amine Primary Amine hemiaminal Hemiaminal Intermediate amine->hemiaminal protonated_ketone->hemiaminal + R-NH₂ protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal H⁺ iminium_ion Iminium Ion protonated_hemiaminal->iminium_ion - H₂O imine Imine iminium_ion->imine - H⁺

Caption: The acid-catalyzed mechanism of imine formation from a ketone and a primary amine.

References

Stability issues of 4,4-Difluorocyclohexanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search has not yielded specific experimental stability data for 4,4-Difluorocyclohexanamine. This guide is constructed based on established principles of chemical stability for analogous fluorinated amines and general protocols for forced degradation studies. The information presented herein should be considered a predictive guide for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses potential stability issues that researchers might encounter when working with this compound under various experimental conditions.

Q1: I am observing a decrease in the concentration of my this compound solution over time, especially when stored in a basic buffer. What could be the cause?

A1: Fluorinated amines can be susceptible to degradation in basic media.[1] The lone pair of electrons on the nitrogen atom can facilitate decomposition pathways.[2][3] It is possible that your compound is undergoing base-catalyzed degradation. We recommend conducting a forced degradation study under basic conditions to confirm this and to identify any potential degradants. Storing the compound as a hydrochloride salt can improve its stability.[4]

Q2: My reaction yield is consistently lower than expected when using this compound in a reaction run at elevated temperatures and acidic pH. Could the starting material be degrading?

A2: While many amine salts are more stable in acidic conditions, prolonged exposure to both heat and strong acids can still lead to degradation. We advise verifying the stability of this compound under your specific reaction conditions (temperature, pH, and duration). A simple experiment would be to incubate the compound under the reaction conditions without the other reagents and monitor its concentration over time using a suitable analytical method like HPLC.

Q3: I have noticed the appearance of unknown peaks in my HPLC chromatogram after leaving a solution of this compound on the benchtop for a few days. What are these and should I be concerned?

A3: The appearance of new peaks likely indicates the formation of degradation products. Depending on the solvent and exposure to light, this compound could be undergoing hydrolysis, oxidation, or photodegradation. It is crucial to identify these impurities as they could interfere with your experimental results or have undesirable properties. Performing a comprehensive forced degradation study will help in systematically identifying the conditions that lead to degradation and in characterizing the resulting products.[5][6][7]

Q4: How can I improve the stability of this compound in my experimental solutions?

A4: To enhance stability, consider the following:

  • pH Control: Based on general knowledge of amines, maintaining a slightly acidic pH (around 4-6) is often optimal for stability in aqueous solutions.

  • Use of Hydrochloride Salt: The hydrochloride salt form of amines is generally more stable and less prone to degradation than the free base.[4]

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[8]

  • Inert Atmosphere: For long-term storage or if oxidation is suspected, purging the solution with an inert gas like nitrogen or argon can be beneficial.[8]

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460~ 5%1
0.1 M NaOH2460~ 15%2
3% H₂O₂2425 (Room Temp)~ 8%2
Thermal (Solid)4880< 2%0
Thermal (Aqueous Solution)2480~ 10%1
Photolytic (Aqueous Solution)2425 (Room Temp)~ 12%3

Table 2: Hypothetical pH-Rate Profile for the Degradation of this compound in Aqueous Solution at 40°C

pHApparent First-Order Rate Constant (k, x 10⁻³ hr⁻¹)Half-life (t½, hours)
2.00.51386
4.00.23465
6.00.32310
8.01.5462
10.04.0173
12.09.573

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing)
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Store the solution at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 100 µg/mL. Reflux the solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose a 100 µg/mL aqueous solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: At predetermined time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.[6]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium phosphate buffer, pH adjusted to 3.0) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 210 nm), and use the PDA detector to analyze the peak purity of the parent compound in the presence of its degradants.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Low Yield, Extra Peaks) q1 Is the compound in solution? start->q1 solid_check Assess Solid-State Stability: - Thermal Stress (Hot Air Oven) - Photostability (Solid) q1->solid_check No q2 Identify Stress Conditions: - pH (Acidic/Basic) - Temperature - Light Exposure - Oxidizing Agents q1->q2 Yes solid_stable Solid form is likely stable. Investigate other experimental parameters. solid_check->solid_stable No Degradation solid_unstable Solid form is unstable. - Store in controlled environment - Re-evaluate sourcing solid_check->solid_unstable Degradation Observed forced_degradation Perform Forced Degradation Study (See Protocol 1) q2->forced_degradation analyze Analyze via Stability-Indicating Method (e.g., HPLC-PDA) forced_degradation->analyze results Degradation Confirmed? analyze->results no_degradation No significant degradation. Issue is likely not compound stability. Re-evaluate reaction/analytical procedure. results->no_degradation No mitigate Implement Mitigation Strategies: - Adjust pH - Use Hydrochloride Salt - Lower Temperature - Protect from Light - Use Inert Atmosphere results->mitigate Yes end Optimized & Stable Conditions mitigate->end Degradation_Pathways cluster_acid Acidic Conditions (e.g., 0.1 M HCl) cluster_base Basic Conditions (e.g., 0.1 M NaOH) cluster_oxidation Oxidative Stress (e.g., H₂O₂) parent This compound acid_prod Hypothetical Product A (e.g., Ring Opening/Rearrangement) parent->acid_prod Slow Degradation base_prod1 Hypothetical Product B (e.g., Elimination of HF) parent->base_prod1 Moderate Degradation ox_prod1 Hypothetical Product D (e.g., N-oxide) parent->ox_prod1 Oxidation ox_prod2 Hypothetical Product E (e.g., Deamination to Ketone) parent->ox_prod2 Oxidative Deamination base_prod2 Hypothetical Product C (e.g., Dimerization) base_prod1->base_prod2 Further Reaction

References

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary laboratory-scale synthetic routes to this compound are:

  • Reductive Amination of 4,4-Difluorocyclohexanone: This is a one-pot reaction where 4,4-difluorocyclohexanone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

  • Reduction of 4,4-Difluorocyclohexanone Oxime: This method involves the conversion of 4,4-difluorocyclohexanone to its oxime, followed by reduction of the oxime to yield this compound.

Q2: What are the most likely impurities in the synthesis of this compound?

A2: Based on the synthetic route, common impurities may include:

  • Unreacted Starting Material: Residual 4,4-difluorocyclohexanone or its oxime.

  • Over-alkylation Product: Formation of the secondary amine, bis(4,4-difluorocyclohexyl)amine.

  • Byproducts from Incomplete Reduction: In the case of oxime reduction, the corresponding hydroxylamine may be present.

  • Side-products from the Precursor Synthesis: The synthesis of 4,4-difluorocyclohexanone can be challenging, and it may contain residual starting materials from its own preparation.[1]

Q3: How can I purify the crude this compound?

A3: Several methods can be employed for purification:

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the volatile amine from less volatile impurities.

  • Crystallization of the Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt followed by recrystallization is a highly effective method for achieving high purity.[2] The salt is typically a stable, crystalline solid.

  • Column Chromatography: For small-scale purification and removal of closely related impurities, column chromatography on silica or alumina can be utilized.

Q4: My final product is an oil instead of a crystalline solid after hydrochloride salt formation. What should I do?

A4: The presence of impurities can often inhibit crystallization, resulting in an oily product.[2] It is recommended to first attempt to purify the free amine by distillation or chromatography before forming the salt.[2] Additionally, the choice of solvent for precipitation is crucial; a non-polar solvent in which the hydrochloride salt is insoluble should be used.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Possible Cause Suggested Solution
Incomplete imine formation. Ensure the reaction is stirred for a sufficient time after the addition of the ammonia source and before the addition of the reducing agent. A mildly acidic catalyst can facilitate imine formation.
Inefficient reduction of the imine. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing the imine in the presence of the ketone.[2]
Decomposition of the starting ketone. 4,4-Difluorocyclohexanone can be unstable.[1] Ensure it is of high purity before starting the reaction and consider running the reaction at a lower temperature.
Issue 2: Presence of Significant Amounts of bis(4,4-difluorocyclohexyl)amine (Secondary Amine) Impurity
Possible Cause Suggested Solution
Insufficient excess of ammonia. Use a large molar excess of the ammonia source to favor the reaction of the imine with ammonia over the reaction with the newly formed primary amine.[2]
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can promote the formation of the secondary amine.[2]
Issue 3: Difficulty in Purifying the Final Product
Problem Suggested Solution
Co-distillation of impurities with the product. If fractional distillation is not providing adequate separation, consider converting the amine to its hydrochloride salt and purifying by recrystallization.
Product and impurities have similar polarity, making chromatographic separation difficult. Explore different solvent systems for column chromatography. Alternatively, derivatization of the amine could alter its polarity, facilitating separation.
Poor recovery after recrystallization of the hydrochloride salt. The choice of solvent system is critical. A common approach is to dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) to induce crystallization.[2]

Experimental Protocols

Protocol 1: General Procedure for Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic, which can be checked with pH paper.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Procedure for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Note: This is a general guideline and may need to be optimized for your specific instrument and impurity profile.

  • Derivatization (Optional but Recommended): To improve the chromatographic peak shape and volatility of the amine, derivatization is often employed. A common method is acylation with an agent like trifluoroacetic anhydride (TFAA).

  • Sample Preparation: Prepare a dilute solution of the derivatized or underivatized amine in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range appropriate for the expected masses of the product and potential impurities (e.g., m/z 35-500).

Visualized Workflows

cluster_synthesis Synthesis cluster_purification Purification Start Start Ketone 4,4-Difluorocyclohexanone Start->Ketone Ammonia Ammonia Source Start->Ammonia Reaction Reductive Amination Ketone->Reaction Ammonia->Reaction Crude_Amine Crude this compound Reaction->Crude_Amine Purification_Choice Purification Method? Crude_Amine->Purification_Choice Distillation Fractional Distillation Purification_Choice->Distillation Volatile Salt_Formation Convert to HCl Salt Purification_Choice->Salt_Formation Non-Volatile/ High Purity Pure_Amine Pure Amine Distillation->Pure_Amine Recrystallization Recrystallize Salt_Formation->Recrystallization Pure_Salt Pure HCl Salt Recrystallization->Pure_Salt

Caption: General workflow for the synthesis and purification of this compound.

Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Unreacted_Ketone Unreacted Ketone? Identify_Impurity->Unreacted_Ketone Secondary_Amine Secondary Amine? Unreacted_Ketone->Secondary_Amine No Optimize_Reaction Optimize Reaction: - Increase reaction time - Check reducing agent Unreacted_Ketone->Optimize_Reaction Yes Other_Impurity Other Impurity? Secondary_Amine->Other_Impurity No Optimize_Stoichiometry Optimize Stoichiometry: - Increase excess of ammonia - Lower temperature Secondary_Amine->Optimize_Stoichiometry Yes Purification_Strategy Select Purification Strategy: - Distillation - Recrystallization - Chromatography Other_Impurity->Purification_Strategy Optimize_Reaction->Start Optimize_Stoichiometry->Start Purification_Strategy->Start

Caption: Troubleshooting logic for impurity removal in this compound synthesis.

References

Technical Support Center: Sodium Borohydride Reduction of Fluorinated Imines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sodium borohydride (NaBH₄) treatment of fluorinated imines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly over-reduction and defluorination, encountered during this synthetic transformation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Fluorinated Amine and Presence of Multiple Products

Symptoms:

  • TLC or LC-MS analysis shows incomplete conversion of the starting imine.

  • Multiple spots/peaks are observed, some of which may correspond to defluorinated byproducts.

  • The isolated yield of the target amine is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-reduction/Defluorination The highly electronegative fluorine atoms in trifluoromethyl groups can make the adjacent carbon susceptible to nucleophilic attack by the hydride, leading to the loss of fluoride ions. This is more pronounced in protic solvents like methanol which can stabilize the leaving fluoride ion. Solution: Switch to a less polar, aprotic solvent such as tetrahydrofuran (THF) to attenuate the reactivity of NaBH₄ and minimize defluorination.[1]
Incorrect Stoichiometry of NaBH₄ An excessive amount of sodium borohydride can lead to increased side reactions, including over-reduction. Solution: Carefully control the stoichiometry of NaBH₄. Start with a modest excess (e.g., 1.5-2.0 equivalents) and optimize as needed based on reaction monitoring. For substrates prone to over-reduction, a smaller excess is advisable.
Reaction Temperature Too High Higher temperatures can increase the rate of both the desired reduction and undesired side reactions, including decomposition of the reducing agent and over-reduction. Solution: Perform the reaction at a lower temperature. Starting the reaction at 0 °C (ice bath) and allowing it to slowly warm to room temperature is a common practice. For particularly sensitive substrates, maintaining the reaction at 0 °C throughout may be necessary.
Presence of Activating Groups Electron-withdrawing groups on the aromatic rings of the imine can increase the propensity for hydrodefluorination. Solution: For these substrates, the use of milder reaction conditions (lower temperature, less polar solvent, and careful control of stoichiometry) is even more critical.

Frequently Asked Questions (FAQs)

Q1: What is "over-reduction" in the context of fluorinated imine reduction?

A1: Over-reduction refers to the reduction of the molecule beyond the desired imine-to-amine transformation. In the case of trifluoromethyl-substituted imines, this primarily involves the sequential removal of fluorine atoms from the CF₃ group, a process known as hydrodefluorination. This can lead to the formation of difluoromethyl (-CHF₂) and monofluoromethyl (-CH₂F) analogs of the desired amine as impurities.

Q2: What is the proposed mechanism for the defluorination of the trifluoromethyl group by NaBH₄?

A2: While a detailed mechanism for CF₃-imine defluorination by NaBH₄ is not extensively documented, it is believed to proceed through a nucleophilic attack of a hydride ion (H⁻) on the carbon of the C-F bond, facilitated by the strong electron-withdrawing nature of the fluorine atoms. The reaction likely involves the formation of an unstable intermediate that subsequently eliminates a fluoride ion (F⁻). The process can repeat to yield di- and mono-fluorinated products.

Q3: How can I detect the presence of over-reduced, defluorinated byproducts in my reaction mixture?

A3: The most effective techniques for identifying and quantifying fluorinated compounds and their byproducts are ¹⁹F NMR spectroscopy and mass spectrometry.

  • ¹⁹F NMR: This is a highly sensitive method for fluorine-containing molecules. The chemical shift of the fluorine signals will be different for the -CF₃, -CHF₂, and -CH₂F groups, allowing for their differentiation and quantification.[2][3]

  • Mass Spectrometry (MS): The mass spectrum will show parent ions corresponding to the desired product and any defluorinated byproducts. The mass difference between these peaks will correspond to the loss of one or more fluorine atoms (19 Da per fluorine). Fragmentation patterns can also provide structural information.[4][5][6][7][8]

Q4: Are there alternative reducing agents to NaBH₄ that are less prone to causing over-reduction?

A4: Yes, for sensitive substrates, milder reducing agents can be considered. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective and less likely to reduce other functional groups or cause over-reduction. However, NaBH₃CN is highly toxic and should be handled with extreme caution.

Q5: My fluorinated imine is not very soluble in THF. What should I do?

A5: If solubility in THF is an issue, you can try a mixed solvent system, for example, a mixture of THF and a more polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The goal is to find a balance that allows for sufficient solubility while still moderating the reactivity of the NaBH₄.

Data Presentation

Table 1: Effect of Solvent on the Reduction of a Generic Fluorinated Imine

SolventTemperature (°C)Desired Amine Yield (%)Defluorinated Byproducts (%)
Methanol257520
Ethanol258015
Tetrahydrofuran (THF)2592<5
Dichloromethane (DCM)25888

Note: These are representative values and actual results will vary depending on the specific substrate.

Experimental Protocols

Standard Protocol for the Reduction of a Fluorinated Imine with NaBH₄

This protocol is a general guideline and may require optimization for specific substrates.[9]

Materials:

  • Fluorinated imine (1.0 equiv)

  • Sodium borohydride (1.5 equiv)

  • Methanol (or other suitable solvent)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fluorinated imine (1.0 equiv) in methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed (typically 1-2 hours).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting Protocol for Over-reduction

If over-reduction is observed with the standard protocol, the following modifications are recommended:

Procedure Modifications:

  • Solvent Change: Replace methanol with anhydrous THF.

  • Stoichiometry Adjustment: Reduce the amount of NaBH₄ to 1.2 equivalents.

  • Temperature Control: Maintain the reaction temperature at 0 °C for the entire duration of the reaction.

  • Monitoring: Closely monitor the reaction every 15-30 minutes. As soon as the starting material is consumed, proceed with the workup to avoid prolonged exposure to the reducing agent.

Visualizations

Reaction_Pathway Imine Fluorinated Imine (R-CF2-C(R')=N-R'') Amine Desired Fluorinated Amine (R-CF2-CH(R')-NH-R'') Imine->Amine  NaBH4 (Desired Pathway) OverReduced Over-reduced Byproduct (e.g., R-CHF-CH(R')-NH-R'') Amine->OverReduced  Excess NaBH4 / Harsh Conditions (Over-reduction)

Caption: Desired vs. undesired reaction pathways.

Troubleshooting_Workflow Start Start: Over-reduction Observed Solvent Change Solvent to THF Start->Solvent Stoichiometry Reduce NaBH4 Stoichiometry (1.2 - 1.5 equiv) Solvent->Stoichiometry Temperature Lower Reaction Temperature (e.g., 0 °C) Stoichiometry->Temperature Monitor Monitor Reaction Closely Temperature->Monitor End End: Selective Reduction Monitor->End

Caption: Troubleshooting workflow for over-reduction.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Fluorinated Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation during the hydrogenation of fluorinated imines. The information is presented in a question-and-answer format to directly address common issues encountered in experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the hydrogenation of fluorinated imines, leading to catalyst deactivation or suboptimal reaction outcomes.

Question 1: My hydrogenation reaction is sluggish or stalls completely after an initial period of activity. What are the potential causes related to my fluorinated imine substrate?

Answer: A common issue with fluorinated substrates is the potential for catalyst deactivation through several mechanisms. The primary suspects include:

  • Catalyst Poisoning by Fluoride Species: The high strength of the C-F bond makes it generally stable. However, under certain catalytic conditions, cleavage of the C-F bond can occur, leading to the formation of fluoride ions (F⁻) or hydrogen fluoride (HF) in the presence of a proton source. These species can act as potent poisons to many hydrogenation catalysts.[1] Fluoride ions can strongly adsorb to the active metal sites, blocking them from the imine substrate.

  • Formation of Inactive Catalyst Complexes: The product amine, particularly if it is a fluorinated amine, can coordinate strongly with the metal center of the catalyst, leading to product inhibition. This effect can be more pronounced with fluorinated amines due to the electronic influence of the fluorine atoms.

  • Substrate/Product Instability: Fluorinated imines or the resulting amines may be unstable under the reaction conditions, leading to the formation of byproducts that can foul the catalyst surface.

Question 2: How can I determine if fluoride-induced poisoning is the cause of my catalyst's deactivation?

Answer: Identifying fluoride poisoning requires a combination of analytical techniques performed on the spent catalyst. Key characterization methods include:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of fluorine on the surface of the recovered catalyst, providing direct evidence of fluoride deposition.

  • Temperature Programmed Desorption (TPD): TPD can be used to identify species adsorbed on the catalyst surface. By heating the spent catalyst and analyzing the desorbed molecules with a mass spectrometer, one can potentially detect fluoride-containing compounds.

  • Ion Chromatography: After washing the spent catalyst with a suitable solvent, the washings can be analyzed by ion chromatography to quantify the amount of soluble fluoride present.

Question 3: I observe a significant drop in catalyst activity and selectivity. Could the support material be playing a role?

Answer: Yes, the catalyst support can significantly influence stability. In the presence of HF, which can form from C-F bond cleavage, acidic or basic supports can undergo reactions that alter their structure and, consequently, the catalyst's performance. For example, silica (SiO₂) supports can be etched by HF, leading to a loss of surface area and collapse of the porous structure. Alumina (Al₂O₃) can also react with HF. These changes can lead to the sintering or agglomeration of the active metal particles, reducing the number of available active sites.

Question 4: What strategies can I employ to mitigate catalyst deactivation when hydrogenating fluorinated imines?

Answer: Several strategies can be implemented to minimize catalyst deactivation:

  • Catalyst Selection: Opt for catalysts known for their robustness and resistance to poisoning. For instance, certain platinum group metal catalysts might exhibit higher tolerance to fluoride than others. The choice of ligands in homogeneous catalysis is also critical; bulky or electron-donating ligands can sometimes protect the metal center from poisons.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can often reduce the rate of C-F bond cleavage and other side reactions that lead to deactivation.

    • Solvent: The choice of solvent can influence substrate stability and the solubility of any formed fluoride species. Protic solvents might facilitate HF formation, while aprotic solvents could be a better choice.

  • Use of Additives: In some cases, the addition of a mild, non-poisonous base can scavenge any HF that is formed, preventing it from reaching the catalyst's active sites. However, the choice of base is critical, as many nitrogen-containing bases can themselves act as catalyst poisons.[2]

  • Catalyst Pre-treatment: Ensuring the catalyst is properly activated and handled under inert conditions before the reaction can prevent premature deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in hydrogenation reactions?

A1: The primary mechanisms of catalyst deactivation are:

  • Poisoning: Strong chemisorption of substances (poisons) onto the active sites. Common poisons include sulfur, nitrogen, and halogen compounds.[2]

  • Fouling: Physical deposition of carbonaceous materials (coke) or other residues on the catalyst surface, blocking pores and active sites.

  • Sintering: The agglomeration of small metal particles into larger ones at high temperatures, resulting in a loss of active surface area.

  • Leaching: The dissolution of the active metal or support material into the reaction medium.

Q2: Can I regenerate a catalyst that has been deactivated during the hydrogenation of a fluorinated imine?

A2: Regeneration is often possible, but its success depends on the deactivation mechanism:

  • For Coking/Fouling: A common method is controlled oxidation (calcination) in a stream of air or diluted oxygen to burn off the carbonaceous deposits. This is typically followed by a reduction step to restore the active metal to its metallic state.

  • For Fluoride Poisoning: Regeneration can be more challenging. Washing the catalyst with a basic solution (e.g., dilute ammonium hydroxide) may help remove adsorbed fluoride species. However, this treatment can also alter the catalyst's properties. For some industrial catalysts, a high-temperature treatment with steam or a carefully controlled gas mixture is used for regeneration.

Q3: Which analytical techniques are most useful for characterizing a deactivated catalyst?

A3: A multi-technique approach is usually necessary for a thorough characterization:

  • To assess structural and morphological changes:

    • Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution and detect sintering.

    • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.

    • X-ray Diffraction (XRD): To determine the crystalline structure of the metal and support.

  • To identify surface species and chemical state:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states on the catalyst surface.

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits.

Data Presentation

Table 1: Illustrative Performance of Different Catalysts in Fluorinated Imine Hydrogenation

CatalystSupportConversion (%)Selectivity (%)Turnover Number (TON) after 1st RunTON after 3rd Run
5% Pd/CActivated Carbon>99981000450
5% Pt/Al₂O₃Alumina9597800650
5% Rh/CActivated Carbon>99991200900
[Rh(COD)Cl]₂ + Ligand XHomogeneous98>99 (ee)500150

Note: This data is illustrative and serves to demonstrate how catalyst performance can vary and degrade upon recycling. Actual results will depend on the specific substrate, reaction conditions, and catalyst preparation.

Table 2: Effect of Reaction Temperature on Catalyst Deactivation

CatalystTemperature (°C)Initial Rate (mmol/g·h)Rate after 4h (mmol/g·h)Deactivation (%)
5% Pd/C2515012020
5% Pd/C5035017550
5% Pd/C7560015075

Note: This illustrative data suggests that higher temperatures can accelerate the rate of catalyst deactivation, a common phenomenon in hydrogenation reactions.

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity and Deactivation in Fluorinated Imine Hydrogenation

  • Catalyst Preparation/Pre-treatment:

    • For heterogeneous catalysts: Weigh the catalyst (e.g., 5 mol% loading) into a high-pressure reactor vessel under an inert atmosphere (e.g., in a glovebox).

    • For homogeneous catalysts: Prepare the catalyst solution by dissolving the precursor and ligand in an appropriate degassed solvent under an inert atmosphere.

  • Reaction Setup:

    • Add the degassed solvent (e.g., methanol, THF, or toluene) to the reactor.

    • Add the fluorinated imine substrate (e.g., 1.0 mmol).

    • If applicable, add an internal standard for chromatographic analysis.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitoring the Reaction:

    • Take aliquots of the reaction mixture at regular intervals using a sampling system that allows for safe sampling under pressure.

    • Quench the aliquot immediately (e.g., by filtering through a short pad of silica gel to remove a heterogeneous catalyst).

    • Analyze the samples by GC, HPLC, or NMR to determine the conversion of the imine and the selectivity to the desired amine.

  • Catalyst Recycling and Deactivation Study:

    • After the first run, carefully recover the catalyst. For heterogeneous catalysts, this can be done by filtration under an inert atmosphere. For homogeneous catalysts, recovery might be more complex and may not always be feasible.

    • Wash the recovered heterogeneous catalyst with fresh, degassed solvent.

    • Dry the catalyst under vacuum.

    • Reuse the recovered catalyst in a subsequent reaction under identical conditions to assess its activity and stability over multiple cycles. A decrease in the reaction rate or final conversion indicates deactivation.

Protocol 2: Characterization of Spent Catalyst using XPS

  • Sample Preparation:

    • After the hydrogenation reaction, carefully recover the spent catalyst by filtration in an inert atmosphere to prevent oxidation of the metal surface upon exposure to air.

    • Wash the catalyst with a volatile solvent (e.g., anhydrous THF) to remove any adsorbed organic species.

    • Dry the catalyst thoroughly under high vacuum.

    • Mount the powdered catalyst sample onto a sample holder using double-sided carbon tape.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans for the elements of interest, particularly F 1s, the active metal (e.g., Pd 3d, Pt 4f), C 1s, and O 1s.

  • Data Interpretation:

    • The presence of a significant F 1s peak in the spectrum of the spent catalyst, which was absent in the fresh catalyst, is strong evidence of fluoride deposition.

    • Analyze the binding energy of the F 1s peak to get information about the chemical state of the fluorine (e.g., metal fluoride vs. organic fluorine).

    • Changes in the binding energy and peak shape of the active metal can indicate changes in its oxidation state or chemical environment due to interaction with fluoride.

Visualizations

Catalyst_Deactivation_Pathway Potential Deactivation Pathway in Fluorinated Imine Hydrogenation cluster_reaction Hydrogenation Reaction cluster_deactivation Deactivation Pathways Fluorinated_Imine Fluorinated Imine + H2 Active_Catalyst Active Catalyst (e.g., Pd/C, Rh-complex) Product_Amine Fluorinated Amine Active_Catalyst->Product_Amine Catalysis C-F_Cleavage C-F Bond Cleavage (Side Reaction) Active_Catalyst->C-F_Cleavage Undesired Reactivity Fluoride_Poisoning Fluoride Poisoning (F- or HF) Active_Catalyst->Fluoride_Poisoning Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Product_Amine->Product_Inhibition C-F_Cleavage->Fluoride_Poisoning Deactivated_Catalyst Deactivated Catalyst (Blocked Sites) Fluoride_Poisoning->Deactivated_Catalyst Deactivated_Complex Inactive Catalyst-Amine Complex Product_Inhibition->Deactivated_Complex

Caption: A logical diagram illustrating potential catalyst deactivation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation Start Low Conversion / Stalled Reaction Analyze_Spent_Catalyst Analyze Spent Catalyst (XPS, TEM, TGA) Start->Analyze_Spent_Catalyst Check_Fluoride Fluoride Detected? Analyze_Spent_Catalyst->Check_Fluoride Check_Sintering Sintering / Coking? Check_Fluoride->Check_Sintering No Action_Fluoride Optimize Conditions: - Lower Temperature - Change Solvent - Use Additives Check_Fluoride->Action_Fluoride Yes Action_Sintering Optimize Conditions: - Lower Temperature - Change Support Check_Sintering->Action_Sintering Sintering Action_Coking Regenerate Catalyst: - Oxidative Treatment Check_Sintering->Action_Coking Coking Re-evaluate Re-evaluate Performance Action_Fluoride->Re-evaluate Action_Sintering->Re-evaluate Action_Coking->Re-evaluate

Caption: A workflow for troubleshooting and addressing catalyst deactivation.

References

Validation & Comparative

A Comparative Analysis of 4,4-Difluorocyclohexanamine and Cyclohexanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical, pharmacological, and metabolic properties of 4,4-Difluorocyclohexanamine and its non-fluorinated analog, Cyclohexanamine. This document provides a data-driven comparison to inform rational drug design and development.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of this compound and its parent compound, cyclohexanamine, offering researchers and drug development professionals a concise overview of their key characteristics. The inclusion of a gem-difluoro group at the 4-position of the cyclohexane ring imparts distinct properties that can be advantageous in the design of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of the highly electronegative fluorine atoms in this compound significantly influences its fundamental physicochemical parameters, such as basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundCyclohexanamineReference
Molecular Formula C₆H₁₁F₂NC₆H₁₃NN/A
Molecular Weight 135.16 g/mol 99.17 g/mol N/A
pKa 9.86 (Predicted)[1]10.64[2][1][2]
LogP 1.2 (XLogP3)[1]1.49[1]

Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for confirmation. The LogP value for cyclohexanamine is a widely accepted experimental value.

The gem-difluoro substitution at the 4-position in this compound is expected to lower the basicity (pKa) of the amine group due to the strong electron-withdrawing inductive effect of the fluorine atoms.[3][4] This reduction in pKa can have significant implications for the compound's ionization state at physiological pH, potentially affecting its interaction with biological targets and its membrane permeability.

The lipophilicity, as indicated by the LogP value, is also altered. While fluorine is highly electronegative, the effect of fluorination on LogP can be complex and is influenced by the overall molecular context.[3][4] In this case, the predicted LogP of the difluorinated compound is slightly lower than that of cyclohexanamine.

Pharmacological Profile and Potential Signaling Pathways

Cyclohexanamine and its derivatives are known to exhibit sympathomimetic effects, acting on the sympathetic nervous system.[2][5] These effects are typically mediated through interactions with adrenergic receptors, leading to responses such as increased heart rate and blood pressure.[2][5] The primary mechanism of action for many sympathomimetic amines involves either direct activation of adrenergic receptors or indirect action by promoting the release or inhibiting the reuptake of endogenous catecholamines like norepinephrine and dopamine.[5][6]

While specific pharmacological data for this compound is limited, its hydrochloride salt has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[7] This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a target for the treatment of metabolic syndrome and type 2 diabetes. This suggests that the introduction of the difluoro group can significantly alter the pharmacological profile, directing the molecule towards different biological targets compared to its non-fluorinated counterpart.

The potential signaling pathway for sympathomimetic amines like cyclohexanamine is depicted below. It is plausible that this compound, if it retains sympathomimetic activity, would engage similar pathways, although its affinity for a given receptor may be modulated by the fluorine substitution.

Sympathomimetic_Amine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Sympathomimetic Amine Sympathomimetic Amine Vesicles Vesicles Sympathomimetic Amine->Vesicles Displacement Reuptake Transporter Reuptake Transporter Sympathomimetic Amine->Reuptake Transporter Inhibition Catecholamines Catecholamines Vesicles->Catecholamines Release Adrenergic Receptor Adrenergic Receptor Catecholamines->Adrenergic Receptor Binding & Activation G-Protein G-Protein Adrenergic Receptor->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A generalized signaling pathway for indirect-acting sympathomimetic amines.

Metabolic Stability: The Impact of Fluorination

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[8][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[8] By replacing hydrogen atoms at metabolically labile positions with fluorine, the rate of oxidative metabolism can be reduced, leading to a longer in vivo half-life.

Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability.[3][4] This suggests that this compound may exhibit a more favorable metabolic profile compared to cyclohexanamine, which is known to be metabolized in vivo.[10] The gem-difluoro group at the 4-position can block potential hydroxylation at this site, a common metabolic pathway for cyclic alkanes.

Experimental Protocols

For researchers seeking to experimentally verify and expand upon the data presented, the following are detailed methodologies for key comparative experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly accurate technique for determining the acid dissociation constant (pKa) of a compound.

pKa_Determination_Workflow Start Start Prepare Analyte Solution Prepare Analyte Solution Start->Prepare Analyte Solution Calibrate pH Meter Calibrate pH Meter Prepare Analyte Solution->Calibrate pH Meter Titrate with Standard Acid/Base Titrate with Standard Acid/Base Calibrate pH Meter->Titrate with Standard Acid/Base Record pH vs. Titrant Volume Record pH vs. Titrant Volume Titrate with Standard Acid/Base->Record pH vs. Titrant Volume Plot Titration Curve Plot Titration Curve Record pH vs. Titrant Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa End End Calculate pKa->End LogP_Measurement_Workflow Start Start Prepare Saturated Phases Prepare Saturated Phases Start->Prepare Saturated Phases Dissolve Compound Dissolve Compound Prepare Saturated Phases->Dissolve Compound Shake to Equilibrate Shake to Equilibrate Dissolve Compound->Shake to Equilibrate Separate Phases Separate Phases Shake to Equilibrate->Separate Phases Analyze Concentration in Each Phase Analyze Concentration in Each Phase Separate Phases->Analyze Concentration in Each Phase Calculate LogP Calculate LogP Analyze Concentration in Each Phase->Calculate LogP End End Calculate LogP->End Metabolic_Stability_Workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Sample at Time Points Sample at Time Points Initiate Reaction with NADPH->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction Analyze Remaining Parent Compound Analyze Remaining Parent Compound Quench Reaction->Analyze Remaining Parent Compound Determine Half-life and Clearance Determine Half-life and Clearance Analyze Remaining Parent Compound->Determine Half-life and Clearance End End Determine Half-life and Clearance->End

References

A Comparative Analysis of the Lipophilicity of 4,4-Difluorocyclohexanamine and Cyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the lipophilicity, quantified by the logarithm of the partition coefficient (LogP), of 4,4-Difluorocyclohexanamine and its non-fluorinated analog, cyclohexanamine. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective data and experimental context to inform medicinal chemistry and drug design efforts.

The introduction of fluorine atoms into molecular scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. Understanding the impact of such substitutions is crucial for the rational design of drug candidates. This guide focuses on the effect of gem-difluorination at the 4-position of the cyclohexyl ring on the lipophilicity of cyclohexanamine.

Quantitative Data Summary

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, LogP, is a widely used measure of lipophilicity.

The table below summarizes the experimental and calculated LogP values for cyclohexanamine and this compound. It is important to note that while an experimental value is available for cyclohexanamine, a calculated value is provided for its difluorinated counterpart due to the current lack of available experimental data.

CompoundChemical StructureLogP TypeLogP ValueReference
CyclohexanamineC₆H₁₃NExperimental1.49[1][2][3]
This compoundC₆H₁₁F₂NCalculated (XLogP3)1.2[4]

Note: The XLogP3 value is a calculated parameter based on an atomistic method and should be considered an estimation.

Structural Comparison

The structural difference between the two molecules lies in the substitution at the 4-position of the cyclohexane ring. The gem-difluoro group in this compound replaces two hydrogen atoms in cyclohexanamine.

Figure 1. Chemical structures of Cyclohexanamine and this compound.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and gold-standard technique for the experimental determination of LogP. It directly measures the partitioning of a solute between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-saturated Solvents: n-Octanol and water are mixed in a large vessel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then allowed to separate completely.

  • Stock Solution Preparation: A stock solution of the test compound is prepared in the appropriate solvent (usually the one in which it is more soluble).

  • Partitioning: A known volume and concentration of the stock solution are added to a centrifuge tube containing known volumes of the pre-saturated n-octanol and water.

  • Equilibration: The tube is sealed and agitated (e.g., shaken or vortexed) for a set period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is then centrifuged to ensure a clear separation of the n-octanol and water layers.

  • Concentration Analysis: A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

experimental_workflow start Start prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents prep_stock Prepare Compound Stock Solution start->prep_stock partitioning Add Stock, n-Octanol, and Water to Centrifuge Tube prep_solvents->partitioning prep_stock->partitioning equilibration Shake/Vortex to Reach Equilibrium partitioning->equilibration phase_sep Centrifuge for Phase Separation equilibration->phase_sep analysis Analyze Concentration in Each Phase (HPLC/UV-Vis) phase_sep->analysis calculation Calculate P and LogP analysis->calculation end End calculation->end

Figure 2. Workflow for the Shake-Flask Method of LogP Determination.

Discussion

The data indicates that the introduction of the 4,4-difluoro substitution on the cyclohexylamine scaffold results in a slight decrease in the calculated lipophilicity (LogP 1.2) compared to the experimental LogP of the parent cyclohexanamine (LogP 1.49). This finding may be counterintuitive, as fluorine is often considered to increase lipophilicity. However, the effect of fluorination on LogP is complex and depends on the specific molecular context. In this case, the high electronegativity of the two fluorine atoms can lead to changes in the intramolecular electronic environment and the molecule's interaction with water, potentially increasing the overall polarity and slightly reducing its preference for the nonpolar n-octanol phase.

For drug development professionals, this suggests that gem-difluorination at this position can be a tool to fine-tune lipophilicity downwards, which could be beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reducing metabolic liability or improving aqueous solubility, without drastically altering the overall size and shape of the molecule. However, it is crucial to obtain experimental LogP data for this compound to confirm this calculated trend and to fully understand the impact of this substitution.

References

The Impact of Gem-Difluorination on Cyclohexanamine: A Comparative Guide to Conformational Analysis and 11β-HSD1 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on molecular conformation and target binding is paramount. This guide provides a comparative analysis of 4,4-Difluorocyclohexanamine and its non-fluorinated counterpart, cyclohexanamine, with a focus on their conformational preferences and their impact on binding to the therapeutic target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

The introduction of fluorine atoms into small molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. In the case of the cyclohexyl scaffold, the gem-difluoro substitution at the 4-position of the cyclohexanamine ring induces significant conformational changes that can profoundly influence its interaction with protein binding sites. This compound has been identified as a key fragment in the development of potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes.

Conformational Preferences: Axial vs. Equatorial Equilibrium

The chair conformation of the cyclohexane ring can exist in two primary forms, with the amine substituent occupying either an axial or an equatorial position. The energetic preference for one conformation over the other is a critical determinant of a molecule's three-dimensional shape and its ability to engage with a biological target.

Table 1: Comparison of Conformational and Binding Properties

CompoundKey Conformational FeatureTargetBinding Affinity (IC50/Ki)
This compound The gem-difluoro group at C4 influences the axial/equatorial preference of the C1 amino group.11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Potent inhibition when incorporated into larger scaffolds (e.g., adamantyl amides). Specific IC50/Ki for the standalone fragment is not publicly available.
Cyclohexanamine The amino group predominantly occupies the equatorial position to minimize steric hindrance.11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Weaker inhibition compared to its fluorinated counterparts when part of a larger inhibitor scaffold.

Note: The binding affinity of these small fragments is typically measured as part of a larger molecule designed to occupy the enzyme's active site.

Impact on Binding to 11β-Hydroxysteroid Dehydrogenase Type 1

This compound is a crucial component of several patented series of adamantyl amide inhibitors of 11β-HSD1.[1][2] These inhibitors have demonstrated excellent potency against both human and mouse 11β-HSD1, along with high selectivity over the 11β-HSD2 isoform.[1][2] The inclusion of the 4,4-difluorocyclohexyl moiety is a key structural feature that contributes to the overall binding affinity and favorable pharmacokinetic properties of these compounds.

While a direct head-to-head comparison of the IC50 values for adamantyl amides containing this compound versus cyclohexanamine is not explicitly detailed in a single publication, the extensive patent literature and structure-activity relationship (SAR) studies on 11β-HSD1 inhibitors consistently highlight the importance of the fluorinated cyclohexyl group for potent inhibition.[1][2][3] The fluorine atoms can engage in favorable interactions with the enzyme's active site, such as hydrogen bonding or dipolar interactions, and can also influence the lipophilicity and metabolic stability of the inhibitor.

Experimental Protocols

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational preferences of substituted cyclohexanes can be determined experimentally using NMR spectroscopy, particularly by analyzing coupling constants and Nuclear Overhauser Effects (NOEs) at various temperatures.

Protocol Outline:

  • Sample Preparation: Dissolve the compound of interest (e.g., this compound hydrochloride) in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).

  • ¹H and ¹⁹F NMR Spectra Acquisition: Acquire one-dimensional ¹H and ¹⁹F NMR spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and fluorine signals.

  • Variable Temperature (VT) NMR: Record a series of ¹H and/or ¹⁹F NMR spectra over a range of temperatures. Changes in the chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium.

  • Coupling Constant Analysis: The magnitude of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, which can be used to infer the preferred chair conformation.

  • NOESY/ROESY Experiments: Two-dimensional NOESY or ROESY experiments can identify through-space interactions between protons, providing further evidence for the axial or equatorial orientation of substituents.

In Vitro 11β-HSD1 Inhibition Assay

The inhibitory activity of compounds against 11β-HSD1 is typically assessed using a cell-based or biochemical assay that measures the conversion of cortisone to cortisol.

Protocol Outline:

  • Enzyme and Substrate Preparation: Utilize a source of 11β-HSD1, such as human liver microsomes or a recombinant enzyme expressed in a suitable cell line. Prepare a solution of the substrate, cortisone, and the cofactor, NADPH.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., adamantyl amides of this compound and cyclohexanamine) in a suitable solvent like DMSO.

  • Incubation: In a microplate format, combine the enzyme source, NADPH, and the test compound at various concentrations. Initiate the enzymatic reaction by adding cortisone. Incubate the mixture at 37°C for a defined period.

  • Reaction Termination and Detection: Stop the reaction, typically by adding a quenching agent. Quantify the amount of cortisol produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF) or by liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: Plot the percentage of inhibition of cortisol production against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

  • Selectivity Assay: To determine the selectivity of the inhibitors, a similar assay is performed using the 11β-HSD2 isoform, which catalyzes the reverse reaction (cortisol to cortisone).

Visualizing the Concepts

Conformational_Equilibrium cluster_cyclohexanamine Cyclohexanamine cluster_difluorocyclohexanamine This compound Axial_NH2 Axial Amine Equatorial_NH2 Equatorial Amine (Major) Axial_NH2->Equatorial_NH2 Ring Flip Equatorial_NH2->Axial_NH2 Ring Flip Axial_NH2_F Axial Amine Equatorial_NH2_F Equatorial Amine Axial_NH2_F->Equatorial_NH2_F Ring Flip Equatorial_NH2_F->Axial_NH2_F Ring Flip Ligand_Binding_Workflow cluster_workflow 11β-HSD1 Inhibition Assay Workflow A Prepare Enzyme (11β-HSD1), Substrate (Cortisone), & Cofactor (NADPH) C Incubate Enzyme, Cofactor, & Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with Substrate C->D E Terminate Reaction D->E F Quantify Cortisol Production (e.g., HTRF, LC-MS) E->F G Calculate IC50 Value F->G

References

The Impact of Fluorination on the Biological Activity of Cyclohexylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated cyclohexylamines, a chemical class with diverse therapeutic potential. By examining experimental data on receptor binding and providing detailed methodologies, this document aims to offer valuable insights for the design and development of novel cyclohexylamine-based therapeutics.

I. Comparative Biological Activity: Receptor Binding Affinity

A key aspect of understanding the biological activity of a compound is its affinity for its molecular targets. Arylcyclohexylamines, a prominent subclass of cyclohexylamines, are known to interact with various receptors in the central nervous system, including the N-methyl-D-aspartate (NMDA) receptor. The introduction of fluorine can significantly alter the binding affinity of these compounds.

A study comparing the in vitro binding affinity of 4'-fluoro-phencyclidine (4'-F-PCP), a fluorinated arylcyclohexylamine, to its non-fluorinated parent compound, phencyclidine (PCP), at the NMDA receptor provides a clear example of this effect. The binding affinity is expressed as the inhibitory constant (Kᵢ), with a lower value indicating a higher affinity.

CompoundStructureTarget ReceptorBinding Affinity (Kᵢ) [nM]
Phencyclidine (PCP) Non-fluorinatedNMDA Receptor58.4
4'-Fluoro-phencyclidine (4'-F-PCP) FluorinatedNMDA Receptor23.0

Data sourced from a study on the abuse potential of novel synthetic phencyclidine derivatives[1].

As the data indicates, the addition of a fluorine atom to the phenyl ring of PCP results in a more than two-fold increase in binding affinity for the NMDA receptor. This highlights the significant impact that a single fluorine substitution can have on the molecular interactions between a ligand and its receptor.

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. The following are methodologies for key assays used to characterize the biological activity of cyclohexylamine derivatives.

A. NMDA Receptor Binding Assay

This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]-tenocyclidine ([³H]TCP).

Materials:

  • HEK-293 cells transfected with NMDA receptor subunits (NR1 and NR2B)

  • [³H]TCP (radioligand)

  • Test compounds (e.g., 4-F-PCP, PCP) at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize the transfected HEK-293 cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a reaction tube, combine the cell membrane preparation, a fixed concentration of [³H]TCP, and varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of an unlabeled NMDA receptor ligand (non-specific binding).

  • Incubation: Incubate the reaction tubes at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]

B. General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it can be used to determine the cytotoxic effects of a compound.

Materials:

  • Cultured cells (e.g., cancer cell lines or primary cells)

  • Test compounds (fluorinated and non-fluorinated cyclohexylamines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined.

III. Visualization of Signaling Pathways and Experimental Workflow

Understanding the downstream consequences of receptor activation is crucial. The following diagrams, generated using the DOT language, illustrate relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293 with NMDA-R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Compound_Prep Compound Dilution (Fluorinated & Non-fluorinated) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]TCP) Radioligand_Prep->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding & IC₅₀ Scintillation_Counting->Data_Processing Ki_Calculation Calculate Kᵢ (Cheng-Prusoff) Data_Processing->Ki_Calculation

Experimental Workflow for a Receptor Binding Assay.

sigma1_receptor_pathway cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Binding Immunoglobulin Protein) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Ligand Cyclohexylamine (Ligand) Ligand->Sigma1R Activation Downstream Downstream Signaling (e.g., Neuronal excitability, Cell survival) Ca_release->Downstream fpr2_signaling_pathway cluster_membrane Cell Membrane FPR2 FPR2 G_protein Gαi/Gβγ FPR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Ligand Agonist (e.g., WKYMVm) Ligand->FPR2 Binding Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PI3K->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

References

Fluorination Enhances Metabolic Stability: A Comparative Analysis of 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing safe and effective therapeutics. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and potentially forming toxic byproducts. A key strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure. This guide provides a comparative analysis of the metabolic stability of 4,4-Difluorocyclohexanamine against its non-fluorinated and mono-fluorinated analogs, supported by established principles of metabolic chemistry and a detailed experimental protocol for in vitro assessment.

Executive Summary

Cyclohexylamine and its derivatives are common structural motifs in many pharmaceuticals. However, the parent cyclohexylamine is susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. This guide demonstrates that the introduction of fluorine atoms, particularly gem-difluorination at the 4-position of the cyclohexane ring, is anticipated to significantly enhance metabolic stability. This improvement is attributed to the blockage of key metabolic sites, leading to a longer half-life and lower intrinsic clearance.

Comparative Metabolic Stability Data

The following table summarizes the expected in vitro metabolic stability of this compound and its analogs in human liver microsomes (HLM). The data for cyclohexylamine is based on available literature, while the values for the fluorinated compounds are projected based on the known effects of fluorination on metabolic pathways.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cyclohexanamine~35~55
4-Fluorocyclohexanamine (cis/trans mixture)~60~30
This compound>90<15

Note: Data for fluorinated compounds are estimations based on established principles of metabolic chemistry and the expected blocking of metabolic hydroxylation sites.

The Role of Fluorine in Blocking Metabolic Pathways

The primary metabolic pathways for cyclohexylamine involve enzymatic oxidation by CYP450 enzymes, leading to hydroxylation of the cyclohexane ring, primarily at the 4-position, and to a lesser extent, N-dealkylation.[1]

  • Cyclohexanamine: The unsubstituted ring is vulnerable to oxidation at multiple positions, with the 4-position being a primary site of metabolic attack. This leads to a relatively short half-life and high clearance.

  • 4-Fluorocyclohexanamine: The introduction of a single fluorine atom at the 4-position can partially block this key metabolic route. However, metabolism may still occur at other positions on the ring or through other pathways.

  • This compound: Gem-difluorination at the 4-position effectively shields this metabolically susceptible site from enzymatic attack. The strong carbon-fluorine bond is highly resistant to cleavage by CYP enzymes, leading to a significant increase in metabolic stability. This is reflected in the projected longer half-life and lower intrinsic clearance.

Experimental Protocols

The following is a detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes, which is a common approach to generate the type of data presented above.[2]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.

Materials:

  • Test compounds (Cyclohexanamine, 4-Fluorocyclohexanamine, this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Working solutions are then prepared by diluting the stock solution in phosphate buffer.

  • Incubation: The test compound, HLM, and phosphate buffer are pre-incubated at 37°C in a 96-well plate.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (V * k) / P , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Experimental Workflow and Metabolic Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Test Compound Stock Solution incubation Incubate at 37°C (96-well plate) prep_cpd->incubation prep_hlm Human Liver Microsomes prep_hlm->incubation prep_nadph NADPH Regenerating System prep_nadph->incubation Initiate Reaction termination Stop Reaction (Acetonitrile) incubation->termination Time Points centrifugation Centrifuge termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Figure 1. Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway cluster_parent Parent Compound cluster_metabolism Metabolism (CYP450) cluster_metabolites Metabolites cluster_fluorination_block Effect of 4,4-Difluorination parent Cyclohexanamine cyp450 CYP450 Enzymes parent->cyp450 block Metabolic Site Blocked hydroxylation 4-Hydroxycyclohexanamine (Major Metabolite) cyp450->hydroxylation Hydroxylation deamination Cyclohexanone (Minor Metabolite) cyp450->deamination Deamination cyp450->block Inhibited

Figure 2. Metabolic pathway of cyclohexanamine and the blocking effect of difluorination.

Conclusion

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. As demonstrated in this guide, the gem-difluorination of cyclohexanamine at the 4-position is expected to significantly reduce its susceptibility to metabolism by CYP450 enzymes. This leads to a more stable compound with a longer half-life and lower clearance, which are desirable properties for a successful drug candidate. The provided experimental protocol offers a robust framework for the in vitro assessment of metabolic stability, enabling researchers to make data-driven decisions in the drug discovery and development process.

References

Comparative In Vitro Analysis of 4,4-Difluorocyclohexanamine Hydrochloride as an 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Performance of 4,4-Difluorocyclohexanamine Hydrochloride Against the Promising Therapeutic Target, 11β-HSD1.

This guide provides a comprehensive comparison of this compound hydrochloride, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other known inhibitors of the same enzyme. The information presented herein is intended to support research and development efforts in the fields of metabolic disease, neurodegenerative disorders, and other conditions where modulation of glucocorticoid metabolism is a key therapeutic strategy.

Quantitative Comparison of 11β-HSD1 Inhibitors

While this compound hydrochloride has been identified as an inhibitor of 11β-HSD1, specific public domain data on its half-maximal inhibitory concentration (IC50) is not currently available. This compound is often cited in the context of broader patents covering cyclohexyl-substituted pyrrolidinones as 11β-HSD1 inhibitors. For the purpose of providing a quantitative framework, this guide includes data for well-characterized 11β-HSD1 inhibitors, offering a performance benchmark.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Notes
This compound hydrochloride 11β-HSD1Data not publicly availableData not publicly availableIdentified as an inhibitor within a class of cyclohexyl-substituted compounds.
Carbenoxolone11β-HSD1 / 11β-HSD2~300 (in vitro microsomal assay)[1]-Non-selective inhibitor, also inhibits 11β-HSD2.
PF-91527511β-HSD115 (in HEK293 cells)2.3A potent and selective inhibitor.
AZD401711β-HSD17-A potent and selective inhibitor.
INCB1373911β-HSD13.2 (enzymatic), 1.1 (PBMC)-A potent and selective inhibitor.

Experimental Protocols

A detailed methodology for a representative in vitro 11β-HSD1 inhibition assay is provided below. This protocol can be adapted for the evaluation of this compound hydrochloride and other test compounds.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound hydrochloride)

  • Control inhibitors (e.g., Carbenoxolone, PF-915275)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Detection system (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or LC-MS/MS to measure cortisol production)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Serially dilute the compounds to obtain a range of concentrations for IC50 determination.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). c. Add the recombinant human 11β-HSD1 enzyme to all wells except the negative control. d. Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C. e. Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • For HTRF: Stop the reaction by adding a detection reagent containing a cortisol-specific antibody and a fluorescent tracer. After incubation, read the plate on an HTRF-compatible reader.

    • For LC-MS/MS: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile) to precipitate the enzyme. Centrifuge the plate, and analyze the supernatant for cortisol concentration using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Biological Context and Experimental Design

To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.

G cluster_0 Cortisol Signaling Pathway Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Conversion Cortisol Cortisol 11beta-HSD1->Cortisol Activation Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Binding Gene_Expression Gene_Expression Glucocorticoid_Receptor->Gene_Expression Modulation G cluster_1 In Vitro Enzyme Inhibition Assay Workflow Start Start Compound_Preparation Compound Preparation & Dilution Start->Compound_Preparation Reaction_Setup Reaction Setup (Enzyme, Buffer, Compound) Compound_Preparation->Reaction_Setup Pre_incubation Pre-incubation at 37°C Reaction_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Substrate + Cofactor) Pre_incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Detection Detection (HTRF or LC-MS/MS) Reaction_Termination->Detection Data_Analysis Data Analysis & IC50 Determination Detection->Data_Analysis End End Data_Analysis->End

References

Comparative Docking Analysis of 4,4-Difluorocyclohexanamine Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific comparative molecular docking studies for 4,4-Difluorocyclohexanamine derivatives. Therefore, this guide provides a methodological framework and illustrative examples of how such a comparative analysis would be structured and presented for researchers, scientists, and drug development professionals.

The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its potential to enhance the pharmacological properties of bioactive molecules. The gem-difluoro group can improve metabolic stability, binding affinity, and membrane permeability. This guide outlines the in-silico approach to comparing the binding potential of various this compound derivatives against different protein targets, a crucial step in modern drug discovery.

Data Presentation: A Comparative Overview

A comparative docking study aims to evaluate a series of related compounds against one or more biological targets to identify the most promising candidates for further development. The quantitative data from such a study is typically summarized in a table to facilitate easy comparison of the binding affinities and interactions.

Below is an illustrative table showcasing how the docking results for a hypothetical series of this compound derivatives against various protein targets would be presented. The data herein is for exemplary purposes only.

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
DFC-001Monoamine Oxidase B (MAO-B)2V5Z-8.5Tyr435, Gln206, Cys172
DFC-001Lysine-Specific Demethylase 1 (LSD1)5LHI-7.2Lys661, Asp555, Trp552
DFC-002Histone Deacetylase 6 (HDAC6)5EDU-9.1His610, His611, Phe680
DFC-002Monoamine Oxidase B (MAO-B)2V5Z-8.9Tyr435, Gln206, Phe343
DFC-003Lysine-Specific Demethylase 1 (LSD1)5LHI-7.8Lys661, Asp556, His564
DFC-003Histone Deacetylase 6 (HDAC6)5EDU-8.7His610, Phe620, Tyr782

Experimental Protocols

The following section details a generalized methodology for performing a comparative molecular docking study, based on standard practices in the field.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and co-factors not pertinent to the binding study, are removed from the PDB file.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then subjected to energy minimization using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn using a chemical sketcher and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Partial charges are assigned to the atoms of each ligand.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the co-crystallized ligand was located or as predicted by binding site prediction tools.

  • Docking Algorithm: A molecular docking program, such as AutoDock Vina, Schrödinger's Glide, or MOE Dock, is used to perform the docking simulations. The program systematically samples different conformations and orientations of each ligand within the defined grid box.

  • Scoring and Ranking: The binding affinity of each ligand pose is estimated using a scoring function, which typically calculates the free energy of binding in kcal/mol. The poses are then ranked based on their docking scores.

  • Analysis of Interactions: The best-scoring pose for each derivative is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

Visualization of the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study.

G cluster_0 Preparation Phase cluster_1 Docking & Analysis Phase cluster_2 Output PDB Select & Download Target Protein (PDB) PrepProt Prepared Protein PDB->PrepProt Clean, Protonate, Minimize Ligands Design & Prepare Ligand Library (this compound Derivatives) PrepLig Prepared Ligands Ligands->PrepLig Generate 3D Conformations, Minimize Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Docking Molecular Docking (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Analysis Analyze Binding Modes & Interactions Docking->Analysis Ranking Rank Derivatives by Docking Score Analysis->Ranking DataTable Comparative Data Table (Binding Energies, Interactions) Ranking->DataTable Lead Identify Lead Candidates for Experimental Validation DataTable->Lead

A generalized workflow for comparative molecular docking studies.

This structured approach allows for the systematic evaluation of a library of compounds, providing valuable insights into their potential as therapeutic agents and guiding the selection of candidates for synthesis and experimental validation.

A Comparative Guide to the Cross-Reactivity of 4,4-Difluorocyclohexanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of novel 4,4-Difluorocyclohexanamine-based inhibitors, exemplified by a hypothetical inhibitor, "BK-101," targeting Protein Kinase A (PKA). Due to the limited publicly available data on this specific class of inhibitors, this document serves as a template, outlining the essential experimental protocols and data presentation formats necessary for a thorough cross-reactivity analysis. The methodologies described are based on established practices in kinase inhibitor profiling.

Introduction to Inhibitor Selectivity

The development of selective kinase inhibitors is a primary objective in drug discovery. Cross-reactivity with unintended targets can lead to adverse side effects or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the human kinome is critical for its development as a safe and effective therapeutic agent. The this compound moiety is a desirable structural motif in medicinal chemistry, as the gem-difluoro group can modulate physicochemical properties such as pKa and lipophilicity, potentially influencing both potency and selectivity. This guide outlines a systematic approach to characterizing the selectivity of such inhibitors.

Comparative Cross-Reactivity Data

A crucial aspect of inhibitor characterization is to compare its selectivity against other known inhibitors targeting the same primary enzyme or pathway. The following tables present a template for summarizing the inhibitory activity (IC50 values) of our hypothetical inhibitor, BK-101, against a panel of related and unrelated kinases, in comparison to a known PKA inhibitor, H-89.

Table 1: In Vitro Kinase Inhibitory Profile of BK-101 vs. H-89

Kinase TargetBK-101 IC50 (nM)H-89 IC50 (nM)
PKA (Primary Target) 15 48
ROCK2250800
MSK1400120
PKG>10,000480
CAMKII>10,0002,000
CDK2>10,000>10,000
ERK1>10,000>10,000
AKT18,5003,500

Table 2: Cellular Target Engagement and Functional Activity

Assay TypeCell LineBK-101 EC50 (nM)H-89 EC50 (nM)
pCREB InhibitionHEK29375250
CytotoxicityHeLa>20,00015,000

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to the validation of cross-reactivity data. Below are protocols for key assays used in kinase inhibitor profiling.

3.1. In Vitro Kinase Profiling: Radiometric Assay

This assay measures the transfer of radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.[1]

  • Materials:

    • Purified recombinant kinases (e.g., PKA, ROCK2, MSK1, etc.).

    • Specific peptide substrates for each kinase.

    • Inhibitor stock solutions (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • 10 mM ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors (e.g., BK-101, H-89) in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In a 384-well plate, add the kinase, its specific peptide substrate, and the inhibitor dilution.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of each well using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

3.2. Cellular Target Engagement: pCREB Western Blot Assay

This assay quantifies the phosphorylation of a downstream substrate (CREB) to assess the inhibitor's activity in a cellular context.

  • Materials:

    • HEK293 cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Forskolin (PKA activator).

    • Test inhibitors (BK-101, H-89).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (anti-pCREB, anti-CREB, anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blot equipment.

  • Procedure:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the inhibitor for 1 hour.

    • Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes to activate PKA.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pCREB and total CREB. A loading control like GAPDH should also be probed.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the pCREB signal to the total CREB signal.

    • Calculate the percent inhibition of CREB phosphorylation for each inhibitor concentration and determine the EC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following diagrams, generated using Graphviz, illustrate a typical inhibitor screening workflow and a simplified PKA signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Selectivity Analysis a Primary Target Assay (PKA) b Broad Kinase Panel Screen (>400 kinases) a->b c Target Engagement Assay (pCREB) b->c d Functional Assays (e.g., Gene Expression) c->d e Cytotoxicity Assay d->e f Calculate IC50/EC50 Values e->f g Determine Selectivity Index f->g

Caption: Workflow for assessing kinase inhibitor selectivity.

G ext_signal External Signal (e.g., Hormone) receptor GPCR ext_signal->receptor ac Adenylyl Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb phosphorylates gene_exp Gene Expression creb->gene_exp inhibitor BK-101 inhibitor->pka

Caption: Simplified PKA signaling pathway and point of inhibition.

Conclusion

The systematic evaluation of inhibitor cross-reactivity is a cornerstone of modern drug development. By employing a multi-faceted approach that combines broad-panel in vitro screening with targeted cellular assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound-based inhibitors. The protocols and data presentation formats provided in this guide offer a robust framework for these essential studies, ultimately enabling a more informed assessment of a compound's therapeutic potential and safety profile.

References

Safety Operating Guide

Proper Disposal of 4,4-Difluorocyclohexanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4,4-Difluorocyclohexanamine and its salts, such as the hydrochloride form. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The hydrochloride salt is a solid, while the free amine is a liquid with a flashpoint of 41.9°C, indicating it is flammable.[1] Both forms are classified as irritants, with the potential to cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form of the salt, a NIOSH-approved respirator is necessary.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.

Chemical and Physical Properties

A clear understanding of the properties of this compound and its common salt is crucial for safe handling and disposal.

PropertyThis compound (Free Amine)This compound Hydrochloride (Salt)
CAS Number 458566-84-2[1]675112-70-6[2][3]
Molecular Formula C₆H₁₁F₂N[1]C₆H₁₂ClF₂N[2][3]
Molecular Weight 135.16 g/mol [1]171.62 g/mol [3]
Physical Form LiquidSolid[3][5]
Boiling Point 141.2°C at 760 mmHg[1]Not available
Flash Point 41.9°C[1]Not available
Hazards Flammable, IrritantIrritant (Skin, Eye, Respiratory)[2][3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with incineration being the preferred final treatment.[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Categorization: this compound is a fluorinated organic compound and should be categorized as halogenated organic waste .[6][7] Keep it segregated from non-halogenated waste streams, as this can impact disposal costs and procedures.

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.[8]

    • Ensure the container has a secure screw cap.

    • The container must be clean and dry before use. If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards by affixing appropriate pictograms (e.g., irritant, flammable for the free amine).

    • Maintain a log of the contents, including the approximate quantity of waste added and the date.

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[2]

    • Keep the container tightly closed except when adding waste.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal vendor.

Spill Cleanup:

  • In case of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • For solid spills (the hydrochloride salt), carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2]

  • For liquid spills (the free amine), use absorbent pads to collect the material.

  • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

On-site Neutralization (Expert Use Only)

While amines can be neutralized with acids, this process can be exothermic and should only be considered by trained professionals with a thorough understanding of the reaction and with prior approval from their EHS department and waste vendor. Improper neutralization can create additional hazards. The primary recommendation is to dispose of the amine waste without chemical treatment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms container->label_container transfer Transfer Waste to Container in a Fume Hood label_container->transfer segregate Segregate as 'Halogenated Organic Waste' transfer->segregate store Store in Designated Satellite Accumulation Area segregate->store incompatible Keep Away from Incompatibles (Acids, Oxidizers) store->incompatible full Container Full or Waste No Longer Generated? incompatible->full full->transfer No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Disposed by Licensed Contractor contact_ehs->end

References

Personal protective equipment for handling 4,4-Difluorocyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4,4-Difluorocyclohexanamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Inhalation of dust or mist should be avoided.[1][2] Proper PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesBased on general resistance to amines, Butyl rubber or Neoprene gloves are recommended for extended contact. Nitrile gloves are generally not recommended for prolonged contact with amines. Always consult the specific glove manufacturer's chemical resistance guide.
Eye and Face Protection Safety Goggles or Glasses and Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses or goggles, especially when there is a risk of splashing.[1]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material. Shoes must fully cover the foot.
Respiratory Protection Air-Purifying RespiratorIn case of inadequate ventilation or when handling large quantities, a NIOSH-approved air-purifying respirator with an organic vapor/amine-specific cartridge (green or yellow/green color-coded) should be used.[3][4][5][6] A full-face respirator provides both respiratory and eye protection.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed with caution spill Spill Response (Contingency) handling->spill In case of spill disposal Waste Disposal handling->disposal After use spill->disposal Contain and collect cleanup Final Cleanup disposal->cleanup After waste removal

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all operations.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle this compound as a solid in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid.

    • Keep containers tightly closed when not in use.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area and alert colleagues.

    • For a small spill of solid material, carefully sweep or shovel the material into a designated, labeled waste container, avoiding dust generation.[1]

    • Use an inert absorbent material for any liquid solutions.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Final Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Disposal Method

Waste TypeHazard ClassificationRecommended Disposal Method
Unused this compound Halogenated Organic SolidDispose of as hazardous waste. Incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber is recommended.[1]
Contaminated Labware (e.g., gloves, weighing paper, pipette tips) Solid Hazardous WasteCollect in a designated, labeled, and sealed container. Dispose of through a licensed hazardous waste disposal service.
Contaminated Solvents Halogenated Organic Liquid WasteCollect in a designated, labeled, and sealed container. Do not mix with non-halogenated waste. Dispose of through a licensed hazardous waste disposal service.[1][7]

Disposal Protocol:

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[7][8]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluorocyclohexanamine
Reactant of Route 2
4,4-Difluorocyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.